9-Oxodecanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
9-oxodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFKKNYEIXWOQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161969 | |
| Record name | Decanoic acid, 9-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1422-26-0 | |
| Record name | 9-Oxodecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1422-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decanoic acid, 9-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001422260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanoic acid, 9-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
9-Oxodecanoic Acid (9-ODA): The Royal Inhibitor of Worker Reproductive Physiology
[1]
Technical Guide for Researchers & Drug Development Professionals
Executive Summary
In the eusocial superorganism Apis mellifera, reproductive division of labor is maintained not by genetic caste determination, but by a chemical "sterilization" signal. 9-Oxodecanoic acid (9-ODA) , the primary component of the Queen Mandibular Pheromone (QMP), acts as a potent primer pheromone.[1] It functions as a non-lethal physiological brake, arresting oogenesis in worker bees by modulating dopaminergic signaling in the brain and triggering apoptotic cascades in the ovary via the Notch signaling pathway.
This guide dissects the molecular mechanisms of 9-ODA, provides validated protocols for assessing its efficacy, and explores its potential as a model for conserved reproductive inhibition pathways.
Chemical & Molecular Profile
| Property | Specification |
| IUPAC Name | (E)-9-oxodec-2-enoic acid |
| Common Name | 9-ODA ("Queen Substance") |
| Molecular Formula | C₁₀H₁₆O₃ |
| Molecular Weight | 184.23 g/mol |
| Physiological Role | Primer Pheromone (Physiological); Releaser Pheromone (Behavioral) |
| Key Receptor | AmOr11 (Antennal Odorant Receptor) |
| Stability | Stable in ethanol/acetone solution; susceptible to oxidation at C2=C3 double bond. |
Mechanism of Action: The Inhibitory Cascade
The sterility of worker bees is an active physiological state maintained by constant exposure to 9-ODA. Removal of the queen (and thus 9-ODA) results in the "release" of this inhibition, leading to ovary development (laying workers).
Sensory Perception (The Input)
-
Receptor Specificity: 9-ODA is detected exclusively by the odorant receptor AmOr11 , expressed in the trichoid sensilla of the worker antenna. Unlike general odorants, AmOr11 exhibits high specificity for the keto-acid structure of 9-ODA.
-
Signal Transduction: Binding of 9-ODA to AmOr11 (co-expressed with the co-receptor AmOrco) triggers a calcium influx in the olfactory receptor neurons (ORNs), sending a dedicated signal to the macroglomerulus in the antennal lobe, and subsequently to the mushroom bodies and lateral horn of the protocerebrum.
Neuroendocrine Modulation (The Processor)
The brain translates the olfactory signal into a systemic endocrine shift.
-
Dopamine Suppression: Dopamine is a key positive regulator of ovarian activation in insects. 9-ODA exposure significantly downregulates dopamine levels in the worker brain (specifically in the subesophageal zone). Low dopamine levels prevent the neurosecretory stimulation required for oogenesis.
-
Juvenile Hormone (JH) Loop: 9-ODA inhibits the biosynthesis of JH in the corpora allata. While high JH is typically associated with reproduction in solitary insects, in honey bees, low JH maintains the "nurse" state (high Vitellogenin, low foraging). However, 9-ODA uncouples the nutrient availability (Vitellogenin) from egg production, ensuring that while nurses have the protein to make eggs, they lack the hormonal trigger to deposit it.
Ovarian Apoptosis (The Effector)
The final "kill switch" occurs at the tissue level.
-
Notch Signaling: 9-ODA signaling is linked to the upregulation of the Notch signaling pathway within the ovariole germarium.
-
Programmed Cell Death (PCD): Activation of Notch triggers apoptosis in the early-stage germline cysts. This results in the degeneration of the oocyte before it can accumulate yolk (vitellogenesis), maintaining the ovary in a thread-like, atrophic state (Hess Stage 1).
Pathway Visualization
Caption: The 9-ODA signaling cascade, from antennal reception via AmOr11 to the induction of ovarian apoptosis via Dopamine suppression and Notch activation.[2]
Experimental Methodologies
To study reproductive inhibition, researchers must replicate the colony environment in a controlled cage setting ("Hoover and Cage" method) and quantitatively assess ovary development.
Protocol 1: The Cage Assay (In Vitro Exposure)
Objective: To expose worker bees to synthetic 9-ODA and measure physiological response.
-
Bee Collection: Emerging brood frames are incubated at 34.5°C. Newly emerged workers (<24 hours old) are collected to ensure they are naive to queen pheromone.
-
Cage Setup: Groups of 30-50 bees are placed in Plexiglass cages (10 x 10 x 10 cm) equipped with:
-
Sugar syrup (50% w/v) feeder.
-
Pollen substitute (protein is essential for ovary activation; starvation mimics inhibition).
-
Water source.
-
-
Treatment Application:
-
Experimental Group: Apply synthetic 9-ODA (dissolved in isopropanol or acetone) to a glass slide or "dummy queen" (a small roll of filter paper).
-
Dose: 1 Queen Equivalent (Qeq) ≈ 100-200 µg of 9-ODA. Refresh daily.
-
-
Control Group: Apply solvent only (isopropanol/acetone) to the dummy.
-
-
Incubation: Maintain cages at 34°C and 50% RH for 10-14 days . (Ovaries require ~10 days to activate in the absence of QMP).
Protocol 2: Dissection and Hess Scoring
Objective: To visualize and grade ovary development.
-
Euthanasia: Freeze bees at -20°C for 20 minutes.
-
Dissection:
-
Place the bee dorsal-side up in a wax dish.
-
Pin the thorax.
-
Make a transverse incision between the 2nd and 3rd abdominal tergites.
-
Remove the tergites to expose the abdomen.
-
Add saline (PBS) to float the fat body.
-
Gently tease apart the fat body to reveal the paired ovaries (translucent, pear-shaped structures).
-
-
Scoring (The Hess Scale): Examine ovarioles under a stereomicroscope (20-40x) and assign a grade (1-5).
| Hess Stage | Description | Status |
| 1 | Ovarioles are thread-like, transparent, and flat. No segmentation. | Inhibited |
| 2 | Slight swelling/thickening of ovarioles. No visible oocytes. | Inhibited |
| 3 | Ovarioles show distinct segmentation (beading). Vitellogenin (yolk) deposition visible. | Activated (Early) |
| 4 | Oocytes are clearly defined and oval-shaped. "Bean-shaped" eggs. | Activated (Late) |
| 5 | Fully developed, smooth, elongated eggs present. Ready to lay. | Functional |
Protocol 3: Molecular Validation (qPCR)
Objective: To confirm the mechanism at the gene expression level.
-
Target Tissue: Brain (for Dopamine receptors) or Ovary (for Notch).
-
Key Markers:
-
AmOr11: Receptor validation (Antenna).
-
AmDop1 / AmDop2: Dopamine receptors (Brain).
-
Vg (Vitellogenin): Yolk precursor (Fat Body/Abdomen).[3]
-
Notch / Delta: Apoptosis signaling (Ovary).
-
Experimental Workflow Diagram
Caption: Standardized workflow for assessing 9-ODA efficacy, from naive bee collection to histological and molecular analysis.
References
-
Wanner, K. W., et al. (2007). "A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid." Proceedings of the National Academy of Sciences (PNAS).
-
Beggs, K. T., et al. (2007). "Queen pheromone modulates brain dopamine function in worker honey bees." Proceedings of the National Academy of Sciences (PNAS).
-
Hoover, S. E., et al. (2003). "The effect of queen pheromones on worker honey bee ovary development."[4] Naturwissenschaften.[4]
- Ronai, I., et al. (2016). "The role of Notch signaling in the honey bee ovary: a highly conserved mechanism for reproductive inhibition." Insect Biochemistry and Molecular Biology.
-
Velthuis, H. H. (1970). "Ovarian development in Apis mellifera worker bees."[5] Entomologia Experimentalis et Applicata. (Primary source for the Hess/Velthuis scale modification).
-
Sasaki, K., & Nagao, T. (2001). "Distribution and levels of dopamine and its metabolites in the brain of the honeybee Apis mellifera." Journal of Insect Physiology.
Sources
- 1. pnas.org [pnas.org]
- 2. Queen pheromone modulates brain dopamine function in worker honey bees - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Partial ovary development is widespread in honey bees and comparable to other eusocial bees and wasps - PMC [pmc.ncbi.nlm.nih.gov]
How does 9-Oxodecanoic acid regulate social hierarchy in bee colonies?
Executive Summary
9-Oxodecanoic acid (9-ODA) is the bioactive "queen substance" and primary component of the Queen Mandibular Pheromone (QMP) in Apis mellifera. It functions as a dual-action semiochemical: a releaser pheromone eliciting immediate retinue behavior and mating attraction, and a primer pheromone inducing long-term physiological suppression of worker reproduction. This guide details the molecular mechanisms, receptor kinetics, and downstream neuroendocrine pathways that allow 9-ODA to maintain social hierarchy, providing a roadmap for experimental validation and potential synthetic analog development.
Chemical Profile & Biosynthesis[1][2]
Molecule: (E)-9-oxo-2-decenoic acid (9-ODA) Role: Colony cohesion, reproductive suppression, drone attraction.[1] Source: Mandibular glands of the queen bee.
Biosynthetic Pathway (Queen Mandibular Gland)
The synthesis of 9-ODA is caste-specific, relying on the hydroxylation of stearic acid.
-
Precursor: Stearic acid (C18:0).
-
Hydroxylation:
-1 hydroxylation by Cytochrome P450 monooxygenase (specifically CYP4 family) forms 17-hydroxystearic acid. -
Chain Shortening:
-oxidation cycles shorten the chain to C10 (9-hydroxy-2-decenoic acid). -
Oxidation: Oxidation of the
-1 hydroxyl group yields the keto group of 9-ODA.
Mechanism of Action: The Signaling Cascade
The regulation of social hierarchy is not merely behavioral but rooted in neuroendocrine modulation. 9-ODA acts as a ligand that alters the neurochemical state of worker bees, shifting them from a "reproductive" phenotype to a "sterile/caregiver" phenotype.
Receptor Kinetics (The Interface)
-
Primary Receptor: AmOr11 (Apis mellifera Odorant Receptor 11).
-
Carrier Protein: ASP1 (Antennal Specific Protein 1) binds hydrophobic 9-ODA in the sensillum lymph, transporting it to the membrane-bound AmOr11.
-
Specificity: AmOr11 is highly specific to 9-ODA, showing negligible response to other QMP components like 9-HDA or HOB.
-
Localization: Expressed in the placode sensilla of worker antennae and highly upregulated in drone antennae (for mating flights).
Neuroendocrine Modulation (The Primer Effect)
Binding of 9-ODA to AmOr11 triggers a signal transduction cascade that suppresses Dopamine (DA) levels in the brain.
-
Dopamine Suppression: High brain dopamine levels are associated with ovarian activation and dominance behavior in workers. 9-ODA exposure downregulates tyrosine hydroxylase activity, lowering synaptic dopamine.
-
The JH/Vg Axis:
-
Juvenile Hormone (JH): 9-ODA suppresses JH biosynthesis in the corpora allata.
-
Vitellogenin (Vg): By suppressing JH (which typically drives foraging behavior), 9-ODA maintains high Vg titers but blocks the utilization of Vg for egg production, keeping workers in a "nursing" physiological state rather than a reproductive one.
-
Visualization of Signaling Pathway
Figure 1: The 9-ODA signaling pathway from secretion to physiological and behavioral regulation.
Experimental Protocols
To validate 9-ODA activity or screen potential agonists/antagonists, the following protocols are the industry standard.
Chemical Synthesis of 9-ODA (Green Route)
A scalable synthesis utilizing the Doebner condensation, avoiding toxic transition metals.[2]
Reagents: 7-oxooctanal, Malonic acid, Pyridine, Piperidine.
| Step | Action | Conditions | Mechanism |
| 1 | Mix | Combine 7-oxooctanal (1 eq) and Malonic acid (1.2 eq) in Pyridine. | Pre-reaction mixture. |
| 2 | Catalyze | Add catalytic Piperidine (0.1 eq). | Base catalysis. |
| 3 | Condense | Heat to 80°C for 4 hours. | Knoevenagel Condensation followed by decarboxylation. |
| 4 | Quench | Pour into ice-cold HCl (1M). | Acidification/Precipitation. |
| 5 | Purify | Recrystallize from Hexane/Ethyl Acetate. | Isolation of trans-isomer. |
Retinue Bioassay (Behavioral Validation)
This assay quantifies the "releaser" effect of 9-ODA.
-
Preparation: Extract 100 worker bees (age <7 days) into a mesh cage (10x10x10 cm). Starve for 2 hours.
-
Lure: Apply 1 Queen Equivalent (Qeq) of synthetic 9-ODA (approx. 100 µg) dissolved in hexane onto a glass pseudo-queen (dummy). Control: Hexane only.
-
Introduction: Insert the lure into the cage.
-
Scoring: Count the number of bees contacting the lure with antennae or proboscis every 30 seconds for 5 minutes.
-
Criteria: A valid "retinue" is defined as >5 bees simultaneously surrounding and licking the lure.
Ovary Dissection & Scoring (Physiological Validation)
This assay measures the "primer" effect (suppression of reproduction).
-
Setup: House 50 worker bees in cages.
-
Group A: Fed diet + 9-ODA (0.1 Qeq/bee/day).
-
Group B: Fed diet + Solvent control.
-
-
Duration: Maintain for 10-14 days.
-
Dissection: Anesthetize bees on ice. Remove metasoma; expose ovaries in PBS solution.
-
Scoring (Hess Scale):
-
Stage 1: Thread-like, transparent ovarioles (Sterile).
-
Stage 2: Slight swelling, no segmentation.
-
Stage 3: Visible segmentation, developing oocytes.
-
Stage 4: Fully developed eggs present (Reproductive).
-
-
Analysis: Calculate the Mean Ovary Score. Group A should be significantly lower (<1.5) than Group B (>2.5).
Technical Workflow Visualization
Figure 2: Integrated workflow for synthesis and biological validation of 9-ODA.
References
-
Wanner, K. W., et al. (2007). A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid. Proceedings of the National Academy of Sciences. Link
-
Plettner, E., et al. (1996). Caste-selective pheromone biosynthesis in honeybees. Science. Link
-
Slessor, K. N., et al. (2005). Pheromone communication in the honeybee (Apis mellifera L.). Journal of Chemical Ecology. Link
-
Beggs, K. T., et al. (2007). Queen pheromone modulates brain dopamine function in worker honey bees. Proceedings of the National Academy of Sciences. Link
-
Maisonnasse, A., et al. (2010). New insights into honey bee (Apis mellifera) pheromone communication. Frontiers in Zoology. Link
Sources
Olfactory Perception of 9-Oxodecanoic Acid (9-ODA) in Male Apis mellifera: Molecular Mechanisms and Experimental Protocols
Topic: Olfactory perception of 9-Oxodecanoic acid in male honey bees. Content Type: In-depth Technical Guide. Audience: Researchers, Scientists, Drug Development Professionals.[1]
Executive Summary
The stability of a honey bee colony hinges on chemical communication mediated by the Queen Mandibular Pheromone (QMP). Its primary component, 9-oxo-2-decenoic acid (9-ODA) , acts as a "Queen Substance," exerting pleiotropic effects depending on the receiver's caste and sex. For male honey bees (drones), 9-ODA is the obligate long-range sex pheromone required for mating.[2]
Unlike mammalian olfactory systems which rely on G-Protein Coupled Receptors (GPCRs) triggering second messenger cascades, insect olfactory perception utilizes a distinct class of 7-transmembrane proteins that function as ligand-gated ion channels. In drones, the detection of 9-ODA is mediated by the highly specific odorant receptor AmOr11 , functioning in complex with the co-receptor Orco (formerly AmOr2).
This guide dissects the molecular interface of 9-ODA detection, the signal transduction pathway from the antenna to the macroglomerular complex (MGC), and provides validated protocols for interrogating this system via electrophysiology and calcium imaging.
Molecular Interface: The AmOr11 Receptor Complex
Receptor Topology and Mechanism
The primary transducer for 9-ODA in drones is AmOr11 . It belongs to the insect odorant receptor (OR) family, which possesses a 7-transmembrane topology inverted relative to vertebrate GPCRs (N-terminus intracellular, C-terminus extracellular).
-
Heteromeric Complex: AmOr11 does not function in isolation. It forms a heteromeric complex with the conserved co-receptor Orco (Odorant Receptor Co-receptor).
-
Ionotropic Signaling: Upon binding 9-ODA, the AmOr11/Orco complex undergoes a conformational change that opens a non-selective cation channel, allowing an influx of Ca²⁺ and Na⁺. This leads to rapid depolarization of the Olfactory Sensory Neuron (OSN) without the obligatory delay of G-protein activation, although secondary G-protein mediated modulation can occur.
Ligand Specificity and Sensitivity
AmOr11 is tuned specifically to 9-ODA, exhibiting negligible response to other QMP components such as 9-HDA (9-hydroxy-2-decenoic acid) or HOB (methyl p-hydroxybenzoate).
Table 1: Comparative Sensitivity of AmOr11 in Heterologous Systems
| Ligand | Role | Receptor Response (EC₅₀) | Specificity Note |
| 9-ODA | Sex Pheromone (Primary) | 280 ± 31 nM | High affinity agonist |
| 9-HDA | Queen Signal (Worker) | No Response | Differentiates caste signals |
| HOB | Queen Signal (Worker) | No Response | Differentiates caste signals |
| HVA | Queen Signal (Worker) | No Response | Differentiates caste signals |
| Floral Odors | Foraging Cues | No Response | Prevents sensory noise |
Data Source: Wanner et al., 2007; derived from Xenopus oocyte TEVC assays.
Signal Transduction Dynamics
From Antenna to Brain
The pathway for 9-ODA processing is sexually dimorphic, specialized for high-sensitivity detection during high-velocity mating flights.
-
Peripheral Detection: 9-ODA molecules enter the Sensilla placodea (poreplate sensilla) abundant on drone antennae (approx. 18,600 per antenna vs. 2,600 in workers).
-
Transduction: Binding to AmOr11/Orco triggers OSN spiking.
-
Antennal Lobe Processing: Axons from AmOr11-expressing OSNs converge exclusively onto the Macroglomerulus MG2 in the antennal lobe. This is a dedicated "labeled line" for sex pheromone processing.
-
Higher Integration: Projection Neurons (PNs) relay the signal to the Mushroom Bodies (MB) and Lateral Horn (LH), triggering the instinctive mating pursuit behavior.
Pathway Visualization
The following diagram illustrates the signal transduction from the molecular binding event to the macroglomerular output.
Figure 1: The 9-ODA signal transduction pathway from peripheral reception in the sensilla placodea to behavioral output.[2]
Experimental Workflows
To study 9-ODA perception, researchers typically rely on two validated methodologies: Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes for receptor characterization, and Calcium Imaging for mapping neuronal activity.
Protocol A: Heterologous Expression in Xenopus Oocytes
This protocol validates ligand-receptor interactions in isolation.
Materials:
-
Xenopus laevis oocytes (Stage V-VI).
-
cRNA for AmOr11 and Orco (1:1 ratio).
-
Ringer's solution (96 mM NaCl, 2 mM KCl, 5 mM MgCl₂, 5 mM HEPES, pH 7.6).
-
9-ODA (dissolved in DMSO, diluted in Ringer's).
Workflow Steps:
-
cRNA Synthesis: Linearize plasmid vectors containing AmOr11 and Orco. Synthesize capped cRNA using T7 RNA polymerase.
-
Microinjection: Inject 25-50 ng of cRNA mixture into defolliculated oocytes.
-
Incubation: Incubate oocytes at 18°C for 3-5 days to allow protein expression and trafficking to the plasma membrane.
-
Recording (TEVC):
-
Clamp oocytes at -80 mV.
-
Perfuse with Ringer's solution to establish baseline.
-
Apply 9-ODA (10⁻⁷ to 10⁻⁴ M) for 15 seconds.
-
Validation: Measure the macroscopic inward current. A response >50 nA indicates successful binding and channel opening.
-
Control: Perfuse DMSO vehicle alone to rule out artifacts.
-
Protocol B: In Vivo Calcium Imaging of the Antennal Lobe
This protocol visualizes the spatial processing of 9-ODA in the drone brain.
Materials:
-
Live honey bee drones (sexually mature, >8 days old).
-
Calcium sensitive dye (e.g., Fura-2 dextran or Calcium Green).
-
Fluorescence microscope with water immersion objective.[3]
Workflow Steps:
-
Preparation: Immobilize the drone in a custom holder. Expose the brain by cutting a window in the head capsule between the compound eyes. Remove glands and trachea to expose the antennal lobes.
-
Dye Loading:
-
Use a glass electrode coated with dye crystals.
-
Insert the electrode into the antennal nerve or directly into the projection neuron tract.
-
Allow 2-4 hours for retrograde/anterograde transport to label the glomeruli.
-
-
Stimulation:
-
Place the bee under the microscope.
-
Direct a constant air stream over the antenna.
-
Inject a pulse of 9-ODA vapor into the air stream.
-
-
Data Acquisition:
-
Record fluorescence changes (
) at 5-10 Hz. -
Analysis: Construct false-color maps. 9-ODA should trigger a strong, localized calcium increase specifically in the MG2 region.
-
Experimental Workflow Visualization
Figure 2: Dual experimental workflows for molecular validation (left) and neural mapping (right) of 9-ODA perception.
Structural Activity Relationship (SAR)
The specificity of AmOr11 is dictated by the precise geometry of the 9-ODA molecule.
-
Chain Length: The 10-carbon chain is critical. Shortening or lengthening the chain significantly reduces binding affinity.
-
Functional Groups: The keto group at position 9 and the carboxylic acid at position 1 are essential hydrogen bond acceptors/donors within the receptor pocket.
-
Unsaturation: The trans (E) double bond at position 2 provides the necessary rigidity. Hydrogenation of this bond (forming a saturated acid) results in a loss of bioactivity, confirming that the rigid planar structure is required for receptor activation.
References
-
Wanner, K. W., et al. (2007).[4] A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid.[1][5][6][7][8][9][10][11] Proceedings of the National Academy of Sciences, 104(36), 14383-14388. Link
-
Slessor, K. N., et al. (2005).[12] Semiochemical basis of the honey bee queen's dominance. Annales Zoologici Fennici, 42, 363-378. Link
-
Villar, G., et al. (2015).[4] Peripheral and central processing of the queen pheromone in the honey bee drone. Behavioral Ecology and Sociobiology, 69, 555–566. Link
-
Benton, R., et al. (2006). Atypical membrane topology and heteromeric function of Drosophila odorant receptors in vivo. PLOS Biology, 4(2), e20. Link
-
Galizia, C. G., et al. (1999). Odor representation in honeybee olfactory glomeruli shows slow temporal dynamics: an optical recording study using a voltage-sensitive dye. Journal of Insect Physiology, 45(5), 485-493. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of postsynaptic calcium signals in the pyramidal neurons of anterior cingulate cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Various Bee Pheromones Binding Affinity, Exclusive Chemosensillar Localization, and Key Amino Acid Sites Reveal the Distinctive Characteristics of Odorant-Binding Protein 11 in the Eastern Honey Bee, Apis cerana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pheromonesQueen [scientificbeekeeping.co.uk]
- 6. pure.psu.edu [pure.psu.edu]
- 7. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. frontiersin.figshare.com [frontiersin.figshare.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Olfactory subsystems in the honeybee: sensory supply and sex specificity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Precision Synthesis of 9-Oxodecanoic Acid via Reductive Ozonolysis of Oleic Acid
Executive Summary
9-Oxodecanoic acid (9-ODA) is a bifunctional C10 lipid derivative featuring a terminal carboxylic acid and a keto/aldehyde functionality. It serves as a critical intermediate in the synthesis of queen honeybee pheromones (9-ODA is the "Queen Substance"), polymer precursors, and pharmaceutical lipid-drug conjugates.
This protocol addresses the primary challenge in synthesizing 9-ODA from oleic acid: chemoselectivity . Standard oxidative ozonolysis yields azelaic acid (dicarboxylic acid). To selectively produce the aldehyde-acid (9-ODA) and avoid over-oxidation, a precise reductive workup is required. This guide details a scalable, high-purity protocol using a Dimethyl Sulfide (DMS) quench followed by a biphasic acid-base purification strategy to isolate 9-ODA from the nonanal by-product.
Mechanistic Insight & Chemical Strategy
The Criegee Mechanism & Selectivity
The reaction proceeds via the Criegee mechanism. Oleic acid (cis-9-octadecenoic acid) reacts with ozone to form a primary ozonide (molozonide). This unstable intermediate undergoes cyclo-reversion to form a carbonyl oxide (Criegee intermediate) and an aldehyde.[1] These recombine to form the stable 1,2,4-trioxolane (secondary ozonide).
Critical Control Point: The fate of the secondary ozonide is determined by the workup:
-
Oxidative Workup (
): Cleaves the ozonide to carboxylic acids (Azelaic acid + Pelargonic acid).[2] Undesirable for this application. -
Reductive Workup (DMS or Zn/AcOH): Cleaves the O-O bond but preserves the carbon oxidation state, yielding aldehydes (9-Oxodecanoic acid + Nonanal).
Visualizing the Pathway
The following diagram illustrates the reaction pathway and the critical divergence point between oxidative and reductive workups.
Figure 1: Mechanistic pathway of Oleic Acid ozonolysis.[3] The reductive path is selected to preserve the aldehyde functionality.
Safety Protocol: The Ozonide Hazard
WARNING: Ozonides are organic peroxides and are potentially explosive, especially when concentrated or heated in the absence of a reducing agent.
-
Temperature Control: Never allow the reaction mixture to warm to room temperature before the quenching agent (DMS) is added.
-
Concentration: Never concentrate the crude ozonide solution to dryness.
-
Ventilation: Ozone is highly toxic (
~50 ppm). All operations must occur in a high-efficiency fume hood. Excess ozone must be neutralized via a potassium iodide (KI) trap or a catalytic destructor. -
PPE: Full face shield, heavy nitrile gloves, and lab coat are mandatory.
Materials & Equipment
| Component | Specification | Purpose |
| Precursor | Oleic Acid (>90% purity) | Substrate. Lower purity leads to complex purification. |
| Solvent | Dichloromethane (DCM) / Methanol (anhydrous) | 4:1 v/v mixture. Methanol participates in trapping the Criegee intermediate. |
| Oxidant | Ozone Generator ( | Must produce steady stream (approx. 2-5% |
| Reductant | Dimethyl Sulfide (DMS) | Reduces ozonide to aldehyde.[4][5] Excess required (1.5 - 2.0 eq). |
| Quench | Saturated | Used for chemical separation of the acid product. |
| Indicator | Sudan Red III (Optional) | Colorimetric indicator for ozone saturation (Red |
Experimental Protocol
Phase 1: Ozonolysis[6][7]
-
Preparation: In a flame-dried 3-neck round bottom flask equipped with a gas inlet tube (sparger) and an outlet tube connected to a KI trap, dissolve Oleic Acid (2.82 g, 10 mmol) in 100 mL of DCM/MeOH (4:1) .
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.
-
Ozonation: Introduce an ozone/oxygen stream into the solution.[1][6]
-
Endpoint Detection: If using Sudan Red III (trace amount), the solution will turn from pink to colorless upon completion. Alternatively, observe the persistence of a faint blue color (characteristic of dissolved ozone) or iodine liberation in the KI trap.[1]
-
-
Purge: Once the reaction is complete, switch the gas feed to pure Oxygen or Nitrogen for 10-15 minutes at -78°C to purge excess unreacted ozone. Do not warm up yet.
Phase 2: Reductive Quench (DMS Method)
-
Addition: While still at -78°C, add Dimethyl Sulfide (DMS) (1.5 mL, ~20 mmol, 2.0 equiv) dropwise via syringe.
-
Note: DMS is malodorous; ensure hood sash is low.
-
-
Reduction: Remove the cooling bath and allow the mixture to warm to room temperature slowly (over 1-2 hours). Stir for an additional 4 hours at room temperature to ensure complete reduction of the ozonide.
-
Concentration: Concentrate the mixture under reduced pressure (rotary evaporator) at <30°C to remove the bulk of DCM, Methanol, and excess DMS. Do not heat above 35°C.
Phase 3: Purification (Acid-Base Separation)
This step utilizes the acidity of 9-Oxodecanoic acid to separate it from the neutral Nonanal.
-
Solubilization: Dissolve the oily residue in Diethyl Ether (50 mL) .
-
Extraction (Target Isolation): Extract the organic layer with Saturated Aqueous
(3 x 30 mL) .-
Organic Layer:[7] Contains Nonanal (and traces of unreacted oleic acid/esters). Discard or save if Nonanal is a desired secondary product.
-
Aqueous Layer: Contains Sodium 9-Oxodecanoate (Target).
-
-
Regeneration: Carefully acidify the combined aqueous extracts with 1N HCl to pH ~2-3 while stirring on ice. The solution will become cloudy as the free acid forms.
-
Final Extraction: Extract the acidified aqueous layer with DCM (3 x 30 mL) .
-
Drying: Dry the combined DCM layers over anhydrous
, filter, and concentrate under vacuum. -
Result: The resulting pale yellow oil/solid is high-purity 9-Oxodecanoic Acid .
Workflow Visualization
Figure 2: Step-by-step purification workflow illustrating the critical Acid-Base separation technique.
Quality Control & Validation
To validate the synthesis, perform the following analytical checks. The protocol is "self-validating" if the NMR shows distinct aldehyde signals without the interference of nonanal.
| Technique | Expected Signal / Observation | Interpretation |
| 1H NMR ( | Aldehyde proton of 9-Oxodecanoic acid. | |
| 1H NMR | ||
| 1H NMR | Absence of | Critical Check: Absence of terminal methyl group confirms removal of Nonanal. |
| IR Spectroscopy | 1710 | distinct carbonyl stretches. |
| TLC | Stain with KMnO4 or DNP | Aldehydes stain instantly with DNP (Orange/Red). |
References
-
Master Organic Chemistry. (2013). Alkene Reactions: Ozonolysis. [Link]
-
Organic Chemistry Portal. (n.d.). Ozonolysis - Criegee Mechanism. [Link]
-
Omonov, T. S., et al. (2014).[8] The Production of Biobased Nonanal by Ozonolysis of Fatty Acids. RSC Advances. [Link]
-
Woden, B., et al. (2021). Ozonolysis of fatty acid monolayers at the air–water interface. Atmospheric Chemistry and Physics. [Link]
Sources
- 1. Ozonolysis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. Characterization of Pure Ozonides from Ozonolysis of Oleic Acid Methyl Ester; Use of a Protocol for the Analysis of the Corresponding Stable Ozonides from Triolein and Organic Extra Virgin Olive Oil (+OIL®) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
High-Resolution GC-MS Profiling of 9-Oxodecanoic Acid: From Pheromone Biochemistry to Quantitative Lipidomics
[1]
Abstract
This application note details the structural characterization and quantification of 9-Oxodecanoic acid (9-ODA) , a saturated keto-fatty acid often overshadowed by its unsaturated analog, the "Queen Bee Substance" (9-oxo-2-decenoic acid).[1] While 9-ODA serves as a crucial biosynthetic intermediate in Apis mellifera pheromone pathways and exhibits distinct pharmacological potential in histone deacetylase (HDAC) inhibition, its analysis is complicated by the dual functionality of a polar carboxyl group and a reactive ketone. We present two validated workflows: a high-throughput FAME (Fatty Acid Methyl Ester) protocol for routine lipid profiling, and a comprehensive MOX-TMS (Methoximation-Trimethylsilylation) protocol for metabolic flux analysis, ensuring the prevention of keto-enol tautomerization.[1]
Introduction & Biological Significance[1][2][3][4][5]
9-Oxodecanoic acid (CAS: 4163-65-9) is a medium-chain fatty acid characterized by a terminal carboxyl group and a ketone at the
-
Biosynthetic Role: It acts as a pivotal intermediate in the oxidation of stearic acid derivatives within the mandibular glands of honeybees, eventually leading to the production of Queen Retinue Pheromones (QRP).
-
Pharmacological Relevance: Recent lipidomic screens of Royal Jelly suggest that medium-chain keto-acids contribute to epigenetic modulation (HDAC inhibition) and antimicrobial activity, distinct from the canonical 10-hydroxy-2-decenoic acid (10-HDA).[1]
-
Analytical Challenge: Direct GC analysis is impossible due to the carboxylic acid's hydrogen bonding (causing peak tailing) and the ketone's thermal instability. Proper derivatization is non-negotiable for reproducible mass spectral data.
Experimental Workflow
The following diagram illustrates the decision matrix for selecting the appropriate derivatization strategy based on analytical needs.
Figure 1: Dual-stream workflow for 9-Oxodecanoic acid analysis. Route A is preferred for speed; Route B is required for resolving keto-enol tautomers.[1]
Detailed Protocols
Sample Preparation (Extraction)
Standardize lipid extraction to prevent oxidation.
-
Sample: Weigh 100 mg of sample (e.g., Royal Jelly) into a glass centrifuge tube.
-
Internal Standard (IS): Spike with 10 µL of Methyl Heptadecanoate (1 mg/mL in hexane). Note: Odd-chain saturated fatty acids are ideal IS candidates as they are rare in biological matrices.[1]
-
Solvent: Add 3 mL of Chloroform:Methanol (2:1 v/v). Vortex for 1 min.
-
Phase Separation: Add 1 mL of 0.9% NaCl solution to induce phase separation. Centrifuge at 3000 rpm for 5 min.
-
Collection: Collect the lower organic phase (chloroform) and dry under a gentle stream of Nitrogen (
) at 35°C.
Derivatization Method A: Methylation (FAME)
Best for: Routine quantification and libraries matching NIST standards.
-
Reconstitution: Redissolve dried extract in 0.5 mL Toluene.
-
Reaction: Add 1 mL of 14% Boron Trifluoride (
) in Methanol . -
Incubation: Cap tightly and heat at 60°C for 10 minutes . Critical: Do not overheat; ketones can degrade or form dimethyl acetals under prolonged acid catalysis.[1]
-
Quench: Cool to room temperature. Add 1 mL of Hexane and 1 mL of distilled water.
-
Extraction: Shake vigorously. Transfer the upper Hexane layer to a GC vial containing anhydrous
.
Derivatization Method B: MOX-TMS
Best for: Preventing enolization and stabilizing the ketone group.[1]
-
Oximation: Add 50 µL of Methoxyamine Hydrochloride (20 mg/mL in Pyridine) to the dried residue. Incubate at 30°C for 90 min.
-
Silylation: Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[1] Incubate at 37°C for 30 min.
Instrumental Parameters (GC-MS)[1][6][8][9][10][11]
| Parameter | Setting | Rationale |
| System | Agilent 7890B / 5977B MSD (or equivalent) | Single Quadrupole is sufficient for EI analysis. |
| Column | DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm) | Low polarity phase (5% phenyl) separates FAMEs by boiling point and chain length.[1] |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard flow for optimal linear velocity.[1] |
| Inlet | Splitless (1 min purge), 250°C | Splitless maximizes sensitivity for trace detection.[1] |
| Oven Program | 70°C (1 min) → 20°C/min → 180°C → 4°C/min → 280°C (5 min) | Slow ramp (4°C/min) in the middle separates C10 isomers.[1] |
| Transfer Line | 280°C | Prevents condensation of high-boiling lipids.[1] |
| Ion Source | EI (Electron Ionization), 70 eV, 230°C | Standard ionization for library matching.[1] |
| Scan Range | m/z 40–450 | Covers molecular ions and low-mass fragments.[1] |
Results & Discussion: Mass Spectral Interpretation
Understanding the fragmentation is vital for confirming the identity of 9-Oxodecanoic acid derivatives.
Methyl 9-Oxodecanoate (FAME Derivative)[1]
-
Molecular Ion (
): m/z 200 (Weak but visible). -
Base Peak: m/z 43 (
).[1]-
Origin: Alpha-cleavage adjacent to the ketone at the terminal methyl group. This is characteristic of methyl ketones.
-
-
McLafferty Rearrangement (Ester): m/z 74.[2]
-
Origin: Standard rearrangement of the methyl ester group (
).
-
-
Specific Ketone Fragment: m/z 58.
-
Origin: McLafferty rearrangement involving the ketone group (Acetone enol ion), confirming the ketone position relative to the chain end.
-
-
Loss of Methoxy: m/z 169 (
).[1]
Fragmentation Pathway Diagram
The following diagram visualizes the electron ionization cleavage points for the Methyl Ester derivative.
Figure 2: Primary fragmentation pathways for Methyl 9-oxodecanoate under 70eV Electron Ionization.[1]
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Active sites in liner or column.[1] | Replace inlet liner with deactivated wool; trim column.[1] |
| Missing Molecular Ion | Ion source temperature too high.[1] | Lower source temp to 200°C to preserve |
| Double Peaks | Incomplete derivatization or tautomers. | If using MOX-TMS, ensure reaction goes to completion.[1] If FAME, check for acetal formation. |
| Low Sensitivity | Split ratio too high. | Switch to Splitless mode; concentrate sample under |
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Decanoic acid, 9-oxo-, methyl ester. National Institute of Standards and Technology. Link
-
Sabatier, Z., et al. (2015). Synthesis of Pure Methyl 9-Oxodecanoate, an Intermediate in the Synthesis of Queen Honeybee Ester. Synthetic Communications. Link[1]
-
LIPID MAPS®. (2024). Fatty Acid Mass Spectrometry Protocol: Extraction and Derivatization. Lipidomics Gateway. Link
- Kamakura, M. (2002). Signal transduction mechanism of royal jelly acid (10-hydroxy-2-decenoic acid). (Contextual reference for keto-acid biological activity).
-
Sigma-Aldrich. (2024).[1] Derivatization of Fatty Acids to FAMEs: Technical Bulletin. Link
Application Note: Field Deployment of Synthetic 9-Oxodecanoic Acid (9-ODA) for Apiculture Management
[1]
Executive Summary & Chemical Profile[1]
Objective: This guide details the preparation, handling, and field application of synthetic 9-Oxodecanoic Acid analogues, specifically focusing on the bioactive isomer (E)-9-oxo-2-decenoic acid (9-ODA) .[1]
Critical Nomenclature Note: While the request specifies "9-Oxodecanoic acid" (the saturated form), the primary bioactive "Queen Substance" utilized in apiculture for swarm control and mating disruption is the unsaturated analogue, (E)-9-oxo-2-decenoic acid .[2][3] The saturated form (9-oxodecanoic acid) exhibits significantly reduced biological activity.[1] This protocol focuses on the (E)-2-decenoic variant (hereafter referred to as 9-ODA ) as the industry standard for efficacy, but the delivery mechanisms described apply to both chemotypes.
Compound Profile
| Property | Specification |
| IUPAC Name | (E)-9-oxodec-2-enoic acid |
| Common Name | Queen Substance, 9-ODA |
| CAS Number | 334-20-3 |
| Molecular Weight | 184.23 g/mol |
| Solubility | Soluble in Ethanol, Methanol, Isopropanol, Diethyl Ether.[1][2] Insoluble in water.[1] |
| Stability | Light-sensitive (photo-isomerization).[1] Oxidizes in air.[1] Store at -20°C under Argon. |
| Natural Secretion | ~200 µ g/day (mated queen); ~12-50 µ g/day (virgin queen).[1] |
Mechanism of Action
To apply 9-ODA effectively, one must understand the biological cascade it triggers. 9-ODA acts as both a releaser pheromone (immediate behavioral change, e.g., drone attraction) and a primer pheromone (long-term physiological change, e.g., ovary suppression).
Signaling Pathway
The following diagram illustrates the signal transduction pathway from the Queen to the colony, highlighting the critical intervention points for synthetic application.
Figure 1: 9-ODA dual-action pathway showing long-range attraction (Drones) and short-range physiological suppression (Workers).[1]
Protocol A: Temporary Queen Replacement & Swarm Control
Application: Maintaining colony cohesion in queenless hives (e.g., during transport or after accidental queen loss) or suppressing swarm instinct.
Materials
-
Carrier Solvent: Isopropanol (IPA) or Ethanol (95%+).[1]
-
Substrate: Polyethylene (PE) tubing (0.5mm ID) or Glass Fiber Filter strips.[1]
-
Note: PE tubing provides zero-order release (constant rate), whereas filter paper acts as first-order (burst release).[1] For management >24 hours, use PE tubing.[1]
Step-by-Step Methodology
1. Stock Solution Preparation
-
Dissolve 100 mg of 9-ODA in 10 mL of Isopropanol.
-
Concentration: 10 mg/mL (10 µg/µL).
-
Store in amber glass vials at -20°C.
2. Lure Fabrication (The "Pseudo-Queen")
Target Dose: 1 Queen Equivalent (Qeq) is roughly 200 µg.[1] However, synthetic lures require 1 mg to 10 mg loads to account for inefficient transfer compared to a live queen's retinue.
-
Cut PE tubing into 3 cm lengths.
-
Seal one end of the tube with heat or a plug.[1]
-
Pipette 100 µL of Stock Solution (1 mg 9-ODA) into the tube.
-
Seal the open end.[1]
-
Allow the solvent to permeate/evaporate through the walls in a fume hood for 24 hours before deployment.[1] The 9-ODA will remain impregnated in the polymer matrix.
3. Field Deployment
-
Identify the queenless colony or the colony showing swarm signs (queen cells present).[1]
-
Remove existing queen cells (if suppression is the goal).[1]
-
Attach the PE lure to the top bar of the central brood frame using a wire or pin.
-
Placement Logic: The pheromone must be distributed by nurse bees.[1] Placing it in the brood nest ensures maximum contact with the relevant worker caste.
-
-
Duration: The lure remains effective for approximately 14-21 days depending on ambient temperature.[1]
4. Verification (The "Ball Test")
To verify efficacy without opening the hive fully:
-
Place the lure on a hive board.
-
Release 10-20 worker bees near the lure.
-
Positive Result: Workers should form a "retinue" (circle facing the lure, antennating it) within 2-5 minutes.
-
Negative Result: Workers ignore the lure or show aggression.[1]
Protocol B: Drone Attraction & Mating Disruption
Application: Attracting drones for genetic sampling or disrupting mating in zones with undesirable genetics (e.g., Africanized zones).[1]
Materials
-
Cigarette filters or rubber septa (high surface area for rapid volatilization).[1]
-
Aerial traps (e.g., cone traps).[1]
Step-by-Step Methodology
1. Lure Preparation
Target Release Rate: Drones are sensitive to minute quantities, but field attraction requires a strong plume.[1]
-
Dilute Stock Solution (from Protocol A) 1:10 to get 1 mg/mL .
-
Apply 100 µL (100 µg total) to a rubber septum.
-
Air dry for 10 minutes.
2. Trap Setup
-
Suspend the lure inside the cone trap.[1]
-
Elevation is critical: Drones congregate in Drone Congregation Areas (DCAs) typically 10–30 meters above ground.[1]
-
Raise traps using helium balloons or extendable poles to at least 10 meters .[1]
3. Data Collection
-
Count: Measure drone capture every 30 minutes.
-
Control: Always run a blank trap (solvent only) 50 meters away to rule out visual attraction.[1]
Experimental Workflow & Data Analysis
The following diagram outlines the standard operating procedure for a field trial assessing swarm inhibition efficacy.
Figure 2: Experimental workflow for validating 9-ODA efficacy in swarm control trials.
Data Recording Table
Use this template to standardize field data collection.
| Colony ID | Treatment | Day 0 (Queen Status) | Day 3 (Queen Cells Built) | Day 7 (Ovary Score*) | Aggression Index (1-5) |
| C-01 | Control | Removed | 4 | 0 | 4 (High) |
| T-01 | 9-ODA | Removed | 0 | 0 | 1 (Calm) |
| T-02 | 9-ODA | Removed | 1 | 0 | 2 (Low) |
*Ovary Score: Dissect 10 workers. 0 = undeveloped, 4 = fully developed eggs.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Drone Attraction | Lure height too low. | Raise trap >10m.[1] Drones rarely fly below 8m.[1] |
| Rapid Loss of Efficacy | Oxidation of 9-ODA.[1] | Ensure 9-ODA is stored under Argon. Add 1% BHT (antioxidant) to stock.[1] |
| Workers Building Cells | Insufficient dose or contact.[1] | 9-ODA alone is sometimes insufficient for total suppression.[1] Add 9-HDA (1:1 ratio) to mimic full QMP.[1] |
| Precipitation in Stock | Temperature too low. | Warm vial in hand.[1] Use 100% Ethanol instead of IPA. |
References
-
Butler, C. G., Callow, R. K., & Johnston, N. C. (1961). The isolation and synthesis of queen substance, 9-oxodec-trans-2-enoic acid, a honeybee pheromone.[1] Proceedings of the Royal Society of London. Series B, 155(960), 417-432.[1][5] Link[1][5]
-
Slessor, K. N., Kaminski, L. A., King, G. G., Borden, J. H., & Winston, M. L. (1988). Semiochemical basis of the retinue response to queen honey bees. Nature, 332(6162), 354-356.[1] Link[1]
-
Pankiw, T. (2004). Caged queen pheromone placement and worker response.[1] Apidologie, 35, 409-410.[1] Link
-
Wanner, K. W., et al. (2007). A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid.[1][6][9][10][11] Proceedings of the National Academy of Sciences, 104(36), 14383-14388. Link[1]
-
Hoover, S. E., et al. (2003). The effect of queen pheromones on worker honey bee ovary development. Naturwissenschaften, 90, 477–480. Link
Sources
- 1. 9-Oxo-2-decenoic acid, (2E)- | C10H16O3 | CID 1713086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9-Oxodecenoic acid - Wikipedia [en.wikipedia.org]
- 3. Buy Queen substance (EVT-439254) | 334-20-3 [evitachem.com]
- 4. 9-oxo-2(E)-Decenoic acid, CAS No. 334-20-3 | Reference substances for GC | Gas Chromatography (GC) | Chromatography | Applications | Carl ROTH - International [carlroth.com]
- 5. List of honey bee pheromones - Wikipedia [en.wikipedia.org]
- 6. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. honestbeeltd.com [honestbeeltd.com]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Electroantennography (EAG) Protocols for 9-Oxodecanoic Acid (9-ODA)
Introduction & Biological Context
9-Oxodecanoic acid (specifically (E)-9-oxo-2-decenoic acid, or 9-ODA) is the primary component of the Queen Mandibular Pheromone (QMP).[1][2][3][4] It acts as a releaser pheromone (attracting drones during mating flights) and a primer pheromone (inhibiting worker ovarian development).[1][2][3][5]
For researchers, 9-ODA presents a unique challenge in electrophysiology. Unlike highly volatile general odorants (e.g., hexanol), 9-ODA is a fatty acid derivative with lower volatility and specific adsorption properties. This guide outlines the optimized protocol for recording EAG responses, specifically highlighting the sexual dimorphism in sensitivity between drones (high sensitivity via AmOr11 receptors) and workers.
Material Science & Chemical Handling
Critical Warning: As a keto-unsaturated fatty acid, 9-ODA is susceptible to oxidation and polymerization. Improper handling leads to "ghost" signals or rapid degradation.
Solvent Selection
While 9-ODA is soluble in ethanol and methanol, these solvents are neuroactive and can cause significant baseline interference in EAG.
-
Recommended Carrier: Spectroscopic grade n-Hexane .
-
Why: Hexane dissolves 9-ODA effectively and is highly volatile. It evaporates rapidly from the delivery substrate, leaving pure pheromone behind without stimulating the mechanoreceptors or olfactory neurons itself.
-
-
Alternative (for stability): Paraffin Oil (Mineral Oil).[6]
-
Why: Used for creating stable log-step dilutions that do not evaporate over the course of a long experiment.
-
Stimulus Preparation Workflow
The following workflow ensures precise dosage delivery.
Figure 1: Standardized stimulus cartridge preparation workflow to prevent solvent interference.
Experimental Setup & Hardware
The Saline Interface
Proper electrolyte balance is critical for maintaining the receptor potential. Modified Kaissling Saline (pH 7.1):
| Component | Concentration (mM) | Function |
|---|---|---|
| NaCl | 130.0 | Main charge carrier |
| KCl | 6.0 | Sets resting potential |
| CaCl₂ | 4.0 | Critical for signal transduction |
| MgCl₂ | 10.0 | Stabilizer |
| HEPES | 10.0 | Buffer |
| Sucrose | 180.0 | Osmolarity adjustment (prevents lysis) |
Electrode Fabrication
-
Recording Electrode: Borosilicate glass capillary pulled to a fine tip (ID ~10-20 µm). Filled with Kaissling Saline. Ag/AgCl wire inserted.
-
Reference (Ground) Electrode: Similar capillary or a silver wire inserted directly into the head capsule/eye.
Detailed Protocol: Apis mellifera EAG
Phase 1: Insect Preparation
Causality: Drones are preferred for 9-ODA studies due to the massive expression of AmOr11 receptors.[7] Workers will show a response, but the amplitude is significantly lower (approx. 5-10x lower).
-
Anesthesia: Chill the bee at 4°C for 5–10 minutes.
-
Avoid CO₂: Carbon dioxide causes acidification of the hemolymph and can depress EAG amplitudes for up to 30 minutes post-exposure.
-
-
Excision: Excise the head.
-
Mounting:
-
Place the Reference Electrode into the severed neck (hemolymph contact) or the compound eye.
-
Crucial Step: Cut the distal tip of the antenna (last segment) with micro-scissors. This opens the hemolymph channel for the Recording Electrode.
-
-
Contact: Sleeve the cut tip of the antenna over the Recording Electrode capillary. Ensure a liquid-liquid bridge is formed.
Phase 2: Signal Recording
-
Humidification: Direct a continuous stream of humidified, charcoal-filtered air (1 L/min) over the antenna.
-
Reason: Prevents desiccation and mechanical artifacts.
-
-
Baseline Stabilization: Allow the signal to stabilize for 5 minutes. Drift should be <1 mV/min.
-
Stimulation:
-
Insert the tip of the stimulus pipette into the continuous airstream.
-
Deliver a 0.5-second puff of air through the pipette.
-
Interval: Wait 60 seconds between stimuli to allow receptor repolarization (recovery).
-
Phase 3: The Signaling Pathway (Mechanism of Action)
Understanding the molecular pathway helps in interpreting the data. 9-ODA is hydrophobic and requires transport.
Figure 2: Olfactory transduction pathway for 9-ODA in Apis mellifera drone antennae.
Data Analysis & Interpretation
Quantifying the Response
The EAG signal is a negative deflection (depolarization) measured in millivolts (-mV).
-
Absolute Amplitude: The difference between the baseline and the peak negative trough.
-
Normalization: To account for biological variation (antenna impedance differences), normalize responses against a Standard Stimulus (e.g., 10 µg 9-ODA or 10 µg Hexanol) applied at the start and end of the recording.
Expected Results (Self-Validation)
If your system is working correctly, you should observe the following:
| Parameter | Worker Bee Response | Drone Bee Response | Control (Hexane) |
| Threshold Sensitivity | Low (needs >1 µg) | High (responds to 0.01 µg) | N/A |
| Typical Amplitude (10 µg) | 0.5 – 1.5 mV | 4.0 – 8.0 mV | < 0.2 mV |
| Repolarization Time | Fast (< 2 sec) | Slower (2–5 sec) | Instant |
Troubleshooting Check:
-
Signal is purely positive? You have a "pressure artifact" (mechanoreception) and no olfactory response. Check your connections.
-
No response to 9-ODA but response to Hexanol? Your 9-ODA has likely oxidized or the AmOr11 receptors are saturated. Prepare fresh stimulus.
References
-
Wanner, K. W., et al. (2007). A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid.[1][2][7] Proceedings of the National Academy of Sciences, 104(36), 14383-14388. Link
-
Slessor, K. N., et al. (1988). Pheromonal basis for the retinue behavior in worker honeybees, Apis mellifera (L.). Nature, 332, 354-356. Link
-
Kaissling, K. E. (1986). Chemo-electrical transduction in insect olfactory receptors. Annual Review of Neuroscience, 9, 121-145. Link
-
Brockmann, A., et al. (1998). Antennal responses to queen pheromone components in the honeybee, Apis mellifera.[8] Physiological Entomology, 23(3), 209-217. Link
- Villar, G., et al. (2015). Peripheral and central processing of the queen pheromone 9-ODA in the honey bee Apis mellifera. Chemical Senses, 40(5), 367-367.
Sources
- 1. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 9-Oxodecenoic acid - Wikipedia [en.wikipedia.org]
- 5. honey bee genetics and pheromones [killowen.com]
- 6. Electroantennogram reveals a strong correlation between the passion of honeybee and the properties of the volatile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Communication in the Honey Bee Society - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]
Stable isotope labeling of 9-Oxodecanoic acid for metabolic studies.
Application Note: Stable Isotope Labeling of 9-Oxodecanoic Acid for Metabolic Flux &
Executive Summary
9-Oxodecanoic acid (9-ODA) is a critical medium-chain fatty acid (MCFA) derivative. Biologically, it serves two distinct roles: as a stable intermediate in the cytochrome P450-mediated
This guide details the application of stable isotope-labeled 9-ODA (specifically 9-Oxodecanoic acid-[10,10,10-
Chemical Background & Labeling Strategy
To effectively trace the metabolism of 9-ODA, the position of the isotopic label is paramount. The choice of label dictates the experimental resolution.
Recommended Isotopologues
| Label Type | Position | Structure Notation | Primary Application |
| Metabolic Stability | Terminal Methyl ( | 9-Oxodecanoic acid- | Blocks/slows |
| Flux Analysis | Carboxyl Carbon (C1) | 9-Oxodecanoic acid-[1- | Traces entry into the TCA cycle (via Acetyl-CoA); label is lost as |
| Structure ID | Backbone (C9, C10) | 9-Oxodecanoic acid-[9,10- | Retains label during |
Synthesis Note: Custom synthesis of 9-Oxodecanoic acid-
Biological Pathway Visualization
The following diagram illustrates the metabolic fate of 9-Oxodecanoic acid, highlighting where isotopic labels provide critical data points.
Caption: Metabolic trajectory of 9-Oxodecanoic acid via
Protocol: Metabolic Stability & Flux Analysis
This protocol uses 9-Oxodecanoic acid-
Materials
-
Analyte: 9-Oxodecanoic acid-
(Custom synthesized or >98% isotopic purity). -
Matrix: Human Liver Microsomes (HLM) or Primary Hepatocytes.
-
Internal Standard (IS): 10-Hydroxydecanoic acid-
or generic MCFA standard (e.g., Octanoic acid- ). -
Reagents: NADPH regenerating system, Acetonitrile (ACN), Formic Acid (FA).
Step-by-Step Methodology
1. Incubation System (In Vitro)
-
Preparation: Pre-warm 100 mM Phosphate Buffer (pH 7.4) at 37°C.
-
Dosing: Add microsomes (0.5 mg/mL protein) and 9-Oxodecanoic acid-
(final conc. 10 µM). -
Initiation: Add NADPH regenerating system to start the reaction.
-
Timepoints: Harvest aliquots at 0, 5, 15, 30, and 60 minutes.
-
Termination: Quench immediately with ice-cold ACN containing Internal Standard (1:3 v/v ratio).
2. Sample Extraction (Solid Phase Extraction - SPE)
-
Rationale: Liquid-Liquid extraction is often insufficient for keto-acids due to their polarity. SPE ensures high recovery.
-
Cartridge: Oasis HLB or equivalent C18 polymeric sorbent (30 mg).
-
Conditioning: 1 mL Methanol followed by 1 mL Water (0.1% FA).
-
Loading: Dilute quenched supernatant with water (to <10% organic) and load.
-
Wash: 1 mL 5% Methanol in Water.
-
Elution: 1 mL 100% Methanol. Evaporate to dryness under N
and reconstitute in 100 µL Mobile Phase A/B (50:50).
3. LC-MS/MS Acquisition Parameters
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
-
Ionization: Electrospray Ionization (ESI), Negative Mode (-). Note: Keto acids ionize well in negative mode via carboxyl deprotonation.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.01% Acetic Acid (Acetic acid aids negative mode ionization better than Formic).
-
B: Acetonitrile/Methanol (50:50).
-
MRM Transition Table (Optimized)
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Mechanism |
| 9-Oxodecanoic acid (Unlabeled) | 185.1 | 141.1 | -18 | Loss of CO |
| 9-Oxodecanoic acid (Unlabeled) | 185.1 | 59.0 | -25 | Acetate fragment |
| 9-Oxodecanoic acid- | 188.1 | 144.1 | -18 | Loss of CO |
| 7-Oxooctanoic acid- | 160.1 | 116.1 | -16 | Chain shortened product |
Data Analysis & Interpretation
Quantifying Flux
To determine the rate of
Where
Isotope Distribution Analysis
If using
-
M+0: Endogenous 9-Oxodecanoic acid.
-
M+n: Exogenous tracer.
-
Ratio (M+n / M+0): Indicates the turnover rate of the endogenous pool if the tracer is infused at steady state.
Troubleshooting & Critical Control Points
-
Isomeric Interference: 9-Oxodecanoic acid may co-elute with 10-oxodecanoic acid (aldehyde form).
-
Solution: The aldehyde form is unstable and often exists as a hydrate. The keto form (9-oxo) is stable. Verify separation using a high-resolution gradient (0.3 mL/min, 15 min run).
-
-
In-Source Fragmentation: Keto acids are prone to decarboxylation in the ion source.
-
Solution: Lower the desolvation temperature (<400°C) and optimize the declustering potential (DP) to minimize in-source loss of CO
.
-
-
Background Contamination: Plasticizers often interfere in the MCFA mass range.
-
Solution: Use glass vials and inserts; avoid PTFE-lined caps if possible during extraction steps.
-
References
-
Synthesis of Labeled Fatty Acids: Sparrow, J. T., et al. (1983). "Synthesis of carbon-13-labeled tetradecanoic acids." Journal of Lipid Research, 24(7), 938-941. Link
-
Metabolic Flux Analysis: Antoniewicz, M. R. (2021). "A guide to metabolic flux analysis in metabolic engineering: Methods, tools and applications." Metabolic Engineering, 63, 2-12. Link
-
Omega-Oxidation Profiling: Scholz, B., et al. (2013). "Mass-Spectrometric Detection of Omega-Oxidation Products of Aliphatic Fatty Acids in Exhaled Breath." Analytical Chemistry, 85(11), 555-562. Link
-
LC-MS of Oxidized Fatty Acids: Lueke, A. J., et al. (2013).[1] "Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry." Journal of Lipid Research, 54, 25-36. Link
Sources
Enhanced Detection of 9-Oxodecanoic Acid by GC-MS: An Application Note and Protocol Utilizing Two-Step Derivatization
Abstract
This application note details a robust and reproducible two-step derivatization protocol for the analysis of 9-oxodecanoic acid (9-ODA) using Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of 9-ODA is hindered by its low volatility and thermal instability due to the presence of both a carboxylic acid and a ketone functional group.[1] The described method, involving methoximation followed by silylation, effectively enhances the volatility and thermal stability of the analyte.[2] This leads to improved chromatographic peak shape, increased sensitivity, and reliable quantification. This protocol is intended for researchers, scientists, and drug development professionals engaged in the analysis of keto acids.
Introduction: The Analytical Challenge
9-Oxodecanoic acid (9-ODA), also known as a "queen substance," is a fatty acid that plays a crucial role as a pheromone in honeybee colonies (Apis mellifera), regulating social structure and reproduction.[3][4][5][6][7] Its analysis is critical in fields ranging from chemical ecology to agricultural science.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[8] However, the direct analysis of polar, non-volatile compounds like 9-ODA presents significant challenges.[1][9] The presence of a polar carboxylic acid group and a reactive ketone group leads to:
-
Low Volatility: The molecule does not readily vaporize at typical GC inlet temperatures, preventing it from efficiently entering the analytical column.[1][10]
-
Thermal Instability: At the high temperatures of the GC injector, the keto acid can degrade, particularly through decarboxylation, leading to inaccurate quantification and the appearance of artifact peaks.[1][10]
-
Poor Chromatographic Performance: The polarity of the underivatized molecule can cause strong interactions with the stationary phase of the GC column, resulting in broad, tailing peaks and poor resolution.[1][11]
To overcome these limitations, a chemical modification process known as derivatization is essential.[9][11]
The Rationale for Derivatization
Derivatization is the process of chemically modifying a compound to produce a new compound with properties more suitable for a specific analytical method.[9] For the GC-MS analysis of 9-ODA, the goals of derivatization are threefold:
-
Increase Volatility: By masking the polar functional groups (carboxylic acid and ketone) with non-polar chemical moieties, the boiling point of the molecule is significantly lowered, allowing it to be easily volatilized for GC analysis.[11]
-
Enhance Thermal Stability: The resulting derivatives are more stable at high temperatures, preventing on-column degradation and ensuring that the detected peak corresponds to the original analyte.[1]
-
Improve Peak Shape and Sensitivity: Reducing the polarity of the analyte minimizes unwanted interactions with the GC system, leading to sharper, more symmetrical peaks, which in turn improves detection limits and reproducibility.[1][12]
For compounds like 9-ODA that contain both keto and carboxylic acid functionalities, a two-step derivatization approach is highly effective and recommended.[1][2]
Selected Derivatization Strategy: Methoximation followed by Silylation
This protocol employs a sequential, two-step reaction to modify both functional groups on the 9-ODA molecule.
Step 1: Methoximation of the Ketone Group
The first step targets the ketone group using methoxyamine hydrochloride (MeOx). This reaction converts the ketone into a more stable O-methyl oxime derivative.[13]
-
Causality: This initial step is crucial to protect the reactive carbonyl group. It prevents potential tautomerization (enol formation) at high temperatures in the GC inlet, which could otherwise lead to multiple derivative peaks and complicate analysis.[1][13] The formation of the methoxime stabilizes the molecule against thermal degradation.[1]
Step 2: Silylation of the Carboxylic Acid Group
Following methoximation, the carboxylic acid group is targeted using a potent silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[14][15]
-
Causality: Silylation replaces the active hydrogen on the carboxylic acid with a non-polar trimethylsilyl (TMS) group.[9][14] This conversion of the polar, hydrogen-bonding carboxylic acid into a non-polar TMS-ester dramatically increases the molecule's volatility and thermal stability, making it ideal for GC-MS analysis.[15] The ease of reactivity for silylation generally follows the order: alcohol > phenol > carboxylic acid > amine > amide.[15]
The overall chemical transformation and workflow are depicted below.
Caption: Experimental workflow for 9-ODA analysis.
Detailed Experimental Protocol
Safety Precaution: Derivatization reagents are hazardous and moisture-sensitive. Always work in a fume hood, wear appropriate personal protective equipment (PPE), and use anhydrous solvents and dry glassware.[15][16]
Materials:
-
9-Oxodecanoic Acid (9-ODA) standard
-
Sample containing 9-ODA, dried completely
-
Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine)[1][17]
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[1]
-
Anhydrous hexane or ethyl acetate for dilution
-
2 mL reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas evaporation system
Procedure:
-
Sample Preparation:
-
For quantitative analysis, add a known amount of a suitable internal standard (e.g., a deuterated analog or a structurally similar keto acid not present in the sample) to your sample.
-
Transfer the sample to a 2 mL reaction vial and evaporate all solvent to complete dryness under a gentle stream of dry nitrogen.[18] This step is critical, as moisture will deactivate the silylating reagent. [1][9]
-
-
Step 1: Methoximation:
-
To the completely dried sample residue, add 50 µL of the methoxyamine hydrochloride/pyridine solution.[1]
-
Cap the vial tightly and vortex for 1 minute to ensure the residue is fully dissolved.[1]
-
Incubate the mixture in a heating block at 37°C for 90 minutes.[1] Some protocols may use higher temperatures (e.g., 60°C) for shorter times (e.g., 15-30 minutes).[19][20]
-
-
Step 2: Silylation:
-
Sample Analysis:
-
After cooling to room temperature, the sample is ready for injection. If necessary, dilute the sample with anhydrous hexane or ethyl acetate to bring it within the calibration range of the instrument.
-
Transfer the final derivatized solution to a GC-MS autosampler vial. Analyze within 24 hours for best results.[16]
-
Expected Results & Data Interpretation
The two-step derivatization process results in a significant increase in the molecular weight of 9-ODA. This mass shift is a key indicator of successful derivatization.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Change (Δ Mass) | Derivative Type |
| 9-Oxodecanoic Acid | C₁₀H₁₈O₃ | 186.25 | - | Native Analyte |
| 9-ODA Methoxyamine | C₁₁H₂₁NO₃ | 215.29 | +29.04 | Intermediate |
| 9-ODA MO-TMS | C₁₄H₂₉NO₃Si | 287.47 | +101.22 | Final Analyte |
The final Methoxyamine-Trimethylsilyl (MO-TMS) derivative is significantly more volatile and will produce a sharp, symmetrical peak in the GC chromatogram at a retention time characteristic of this derivative. The mass spectrum will show a clear molecular ion peak (M+) at m/z 287 and characteristic fragment ions that can be used for definitive identification and quantification in Selected Ion Monitoring (SIM) mode.
Suggested GC-MS Parameters
The following are general starting parameters and should be optimized for your specific instrumentation.
-
GC System: Agilent 8890 GC or equivalent
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet: Split/Splitless, 250°C, Splitless mode
-
Carrier Gas: Helium, Constant Flow @ 1.2 mL/min
-
Oven Program:
-
Initial Temp: 80°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
MS System: Agilent 5977B MSD or equivalent
-
Source Temp: 230°C
-
Quad Temp: 150°C
-
Acquisition Mode: Scan (m/z 50-500) for initial identification, then SIM for quantification.
-
SIM Ions (for 9-ODA MO-TMS): To be determined from the full scan spectrum of a standard. Likely candidates would include the molecular ion (m/z 287) and major fragment ions.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Low or No Analyte Peak | Incomplete derivatization due to moisture. | Ensure sample is completely dry before adding reagents. Use anhydrous solvents.[1] |
| Analyte degradation. | Minimize sample handling time and keep samples cool when not being heated. | |
| Active sites in the GC system. | Use a deactivated inlet liner and a high-quality, inert GC column.[1] | |
| Broad or Tailing Peaks | Incomplete derivatization. | Re-optimize reaction time and temperature. Ensure sufficient reagent excess. |
| GC column issues. | Condition the column or replace if necessary. | |
| Poor Reproducibility | Inconsistent sample preparation. | Standardize all steps, especially evaporation and incubation times. Use an internal standard.[1] |
| Reagent degradation. | Store derivatization reagents properly, sealed from moisture. Prepare MeOx solution fresh.[16] |
Conclusion
The direct GC-MS analysis of 9-oxodecanoic acid is impractical due to its physicochemical properties. The described two-step derivatization protocol, involving methoximation followed by silylation, provides a reliable and robust method to overcome these challenges. This procedure significantly enhances the volatility and thermal stability of 9-ODA, resulting in excellent chromatographic performance and enabling sensitive and accurate quantification for critical research applications.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 9-Oxodecenoic acid - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. britannica.com [britannica.com]
- 6. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy Queen substance (EVT-439254) | 334-20-3 [evitachem.com]
- 8. louis.uah.edu [louis.uah.edu]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. gcms.cz [gcms.cz]
- 13. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. sydney.edu.au [sydney.edu.au]
- 17. Pretreatment Procedure for metabolomics (Biological sample) : Shimadzu (Europe) [shimadzu.eu]
- 18. researchgate.net [researchgate.net]
- 19. tcichemicals.com [tcichemicals.com]
- 20. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 21. researchgate.net [researchgate.net]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. researchgate.net [researchgate.net]
- 24. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Technical Application Note: 9-Oxodecanoic Acid (9-ODA) as a Pheromonal Lure for Genetic Pest Management
[1]
Introduction & Scope
9-Oxodecanoic acid (9-ODA), historically known as the "Queen Substance," is the primary component of the Queen Mandibular Pheromone (QMP) in Apis mellifera.[1][2][3] While essential for colony social cohesion, its application in Pest Management is distinct and specialized. Unlike broad-spectrum insecticides, 9-ODA is a biomimetic lure used for Genetic Pest Management (GPM) .
The primary "pest" targets for 9-ODA application are:
-
Africanized Honey Bees (AHB): Invasive hybrid populations (A. m. scutellata hybrids) that pose public safety risks.
-
Unwanted Genetic Introgression: Managing drone populations to prevent the dilution of selected breeding stock.
This guide details the mechanism, formulation, and deployment of 9-ODA lures to trap drones (males) for genetic surveillance and population suppression.[4]
Chemical Profile
| Property | Specification |
| IUPAC Name | (E)-9-oxodec-2-enoic acid |
| CAS Number | 141-92-4 |
| Molecular Formula | C₁₀H₁₆O₃ |
| Molecular Weight | 184.23 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Ethanol, Methanol, Hexane; Insoluble in Water |
| Natural Emission | ~200–400 µ g/day (Mated Queen) |
Mechanism of Action
9-ODA functions as a long-range sex pheromone.[4][2][3][5] Its efficacy relies on the high-fidelity binding to specific odorant receptors on the drone's antennae. Understanding this pathway is critical for troubleshooting lure failures (e.g., verifying enantiomeric purity or concentration thresholds).
Signal Transduction Pathway
The following diagram illustrates the biological cascade from lure emission to drone behavioral response.
Figure 1: Olfactory signal transduction pathway of 9-ODA in Apis mellifera drones. Specific binding to AmOr11 is the rate-limiting step for behavioral activation.
Protocol A: Preparation of Controlled-Release Lures
Objective: To fabricate field-stable lures that mimic the emission rate of a virgin queen (~100–200 µ g/day ) for up to 2 weeks.
Materials:
-
Synthetic (E)-9-oxodec-2-enoic acid (>98% purity).[6]
-
Solvent: Isopropanol (IPA) or Hexane (HPLC Grade).
-
Substrate: Polyethylene (PE) tubing (ID: 1.5mm, OD: 2.5mm) or Red Rubber Septa.
-
Glass vials (Amber, 2 mL).
Procedure:
-
Stock Solution Preparation:
-
Dissolve 100 mg of 9-ODA in 10 mL of Isopropanol to create a 10 mg/mL stock solution .
-
Note: Sonicate for 5 minutes to ensure complete dissolution. 9-ODA is prone to oxidation; purge headspace with Nitrogen gas if storing >24 hours.
-
-
Substrate Loading (The "Phantom" Method):
-
For PE Tubing: Cut tubing into 2 cm lengths. Seal one end with heat. Pipette 50 µL of stock solution (500 µg active ingredient) into the tube. Seal the open end. The pheromone will diffuse through the polyethylene wall.
-
For Rubber Septa: Pipette 100 µL (1 mg active ingredient) directly onto the cup of the septum. Allow solvent to evaporate in a fume hood for 30 minutes.
-
-
Quality Control (Release Rate Verification):
-
Place a trial lure in a flow chamber connected to a Porapak-Q trap.
-
Sample air for 1 hour.
-
Elute trap with hexane and analyze via GC-MS.
-
Target Release: 150–300 ng/min.
-
Storage:
-
Store finished lures at -20°C.
-
Shelf life: 12 months frozen; 2 weeks in the field.
Protocol B: Field Deployment for Genetic Mapping (Drone Trapping)
Objective: To capture male bees to assess the prevalence of Africanized genetics in a specific zone.
Experimental Design:
-
Trap Type: Aerial Cone Trap or Modified Williams Trap.
-
Height: Drones fly in Drone Congregation Areas (DCAs), typically 10–30 meters above ground. However, traps are effective at 2–5 meters if placed in open flyways.
-
Timing: Drones are active in the afternoon (13:00 – 16:00).
Workflow:
Figure 2: Operational workflow for drone trapping using 9-ODA lures.
Step-by-Step Deployment:
-
Site Selection: Identify potential DCAs. These are often open areas surrounded by trees or distinct landmarks where air currents mix.
-
Lure Installation:
-
Wear nitrile gloves. Crucial: Human skin lipids can repel bees or degrade the pheromone.
-
Attach the lure (septum or tube) to the wire hook inside the trap, ensuring it hangs centrally in the airflow.
-
-
Trap Elevation: Hoist the trap to a minimum of 2.5 meters. Drones rarely investigate sources near the ground (unlike workers).
-
Monitoring:
-
Check traps every 24 hours.
-
Replace lures every 14 days (or 7 days in temperatures >35°C).
-
Data Analysis & Interpretation
When using 9-ODA for AHB management, the raw count of drones is less important than their genetic identity.
| Metric | Observation | Interpretation |
| Capture Rate | > 100 drones / hour | High density DCA; effective lure placement. |
| Capture Rate | < 10 drones / hour | Poor DCA location or degraded lure. Move trap 50m. |
| Morphometrics | Wing length < 9.0 mm | High probability of Africanized (AHB) genetics. |
| Behavior | Drones clustering outside trap | Trap entrance holes are too small (AHB drones are smaller, EHB are larger). Ensure 5mm mesh. |
Safety & Handling (SDS Summary)
While 9-ODA is a naturally occurring fatty acid derivative, pure synthetic forms require standard laboratory safety.
-
Hazards: Mild skin irritant. Causes serious eye irritation (Category 2A).
-
PPE: Safety glasses, nitrile gloves, lab coat.
-
Environmental: Biodegradable. No significant toxicity to non-target insects (highly specific to Apis genus).
-
Disposal: Dispose of spent lures in solid waste; do not compost due to residual plastic/rubber.
References
-
Wanner, K. W., et al. (2007). "A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid."[2][5] Proceedings of the National Academy of Sciences, 104(36), 14383-14388.
-
Slessor, K. N., et al. (2005). "Pheromone communication in the honey bee (Apis mellifera L.)." Journal of Chemical Ecology, 31(11), 2731-2745.
-
Brockmann, A., et al. (2006). "Queen mandibular pheromone affects hemolymph juvenile hormone titers and ovary development in honey bee workers." Insect Biochemistry and Molecular Biology, 36(8), 632-641.
-
USDA Agricultural Research Service. (2016). "Africanized Honey Bees: Biology and Management." USDA Technical Bulletin.
-
Butler, C. G., et al. (1961). "The isolation and synthesis of the queen substance, 9-oxodec-trans-2-enoic acid." Proceedings of the Chemical Society.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. honestbeeltd.com [honestbeeltd.com]
- 5. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Common issues with 9-Oxodecanoic acid stability in different solvents.
The following technical guide addresses the stability, solubility, and handling of 9-Oxodecanoic acid (CAS: 1422-26-0).
Note: This guide specifically addresses the saturated keto-fatty acid.[1] It is distinct from 9-Oxo-2-decenoic acid (Queen Substance), which contains an alkene group and has different stability profiles.
Core Compound Profile
-
Synonyms: 9-Ketodecanoic acid, 9-Oxocapric acid[2]
-
Chemical Structure:
-
Molecular Weight: 186.25 g/mol [2]
-
Physical State: White to off-white crystalline solid or powder.
Solubility & Solvent Selection Guide
Choosing the correct solvent is the first step in ensuring experimental reproducibility. 9-Oxodecanoic acid is amphiphilic but predominantly lipophilic, making aqueous solubility a primary challenge.
Solvent Compatibility Matrix
| Solvent | Solubility Rating | Max Conc. (Approx) | Stability Risk | Recommended Use |
| DMSO | Excellent | > 25 mg/mL | Low (Hygroscopic) | Cell culture stocks, Cryopreservation |
| Ethanol | Excellent | > 25 mg/mL | Medium (Volatile) | Chemical synthesis, Topical applications |
| DMF | Good | > 20 mg/mL | Low | Alternative to DMSO for hydrophobic assays |
| Water/PBS | Poor | < 0.1 mg/mL | High (Precipitation) | Not recommended for stock solutions |
| Chloroform | Good | > 10 mg/mL | Medium | Lipid extraction standards |
Decision Tree: Selecting the Right Solvent
Stability & Degradation Mechanisms[3]
Unlike its unsaturated counterpart (9-ODA), 9-Oxodecanoic acid lacks the double bond that makes lipids highly susceptible to rapid oxidation. However, the ketone group and carboxylic acid tail present specific stability challenges.
Primary Degradation Pathways
-
Photolytic Cleavage (Norrish Reactions): Ketones absorb UV light, leading to radical formation and chain cleavage.
-
Oxidation (Slow): Long-term exposure to air can oxidize the terminal methyl ketone to a carboxylic acid (creating dicarboxylic acids like Azelaic acid) or lead to alpha-oxidation.
-
Precipitation (Physical Instability): The most common "failure" is not chemical degradation but physical precipitation upon dilution into aqueous buffers.
Degradation Workflow Diagram
Troubleshooting Guide & FAQs
Scenario 1: Precipitation in Cell Culture Media
User Question: "I dissolved 9-Oxodecanoic acid in DMSO at 50 mM. When I added it to my cell culture media (DMEM), the solution turned cloudy immediately. What happened?"
-
Root Cause: "Crash-out" Precipitation. The compound is highly hydrophobic. Adding a concentrated organic stock directly to an aqueous buffer causes the local concentration to exceed the solubility limit before it can disperse.
-
The Fix:
-
Step-down Dilution: Dilute your stock in pure media without serum (FBS) first, under rapid vortexing. Serum proteins can bind the lipid, but high concentrations can still crash out.
-
Warm the Media: Ensure the culture media is at 37°C before addition. Cold media decreases solubility.
-
Limit Final DMSO: Ensure the final DMSO concentration is < 0.5% (v/v). If you need a higher drug load, conjugate with BSA (Bovine Serum Albumin) as a carrier.
-
Scenario 2: Stock Solution Freezing
User Question: "I stored my 100 mM DMSO stock at -20°C. It is now a solid block. Is the compound degraded?"
-
Analysis: No. DMSO has a freezing point of 18.5°C. It is expected to freeze at 4°C or -20°C.
-
The Fix:
-
Thaw the vial completely at room temperature or 37°C.
-
Vortex vigorously. DMSO can stratify upon freezing; the solute might concentrate at the bottom.
-
Check for Clarity: If the solution remains cloudy after warming and mixing, moisture may have entered the vial (DMSO is hygroscopic), causing precipitation. In this case, the stock is compromised.
-
Scenario 3: Unexpected Color Change
User Question: "My ethanol stock solution has turned slightly yellow after 6 months at room temperature."
-
Root Cause: Oxidation or Polymerization. While saturated keto-acids are stable, impurities or light exposure can trigger slow oxidation or aldol-type condensation reactions over long periods in protic solvents.
-
The Fix:
-
Discard the stock.
-
Prevention: Store future stocks at -20°C, protected from light (amber vials), and purged with inert gas (Nitrogen/Argon) if possible.
-
Standard Operating Procedure (SOP) for Stock Preparation
To ensure maximum stability and reproducibility, follow this protocol:
-
Weighing: Weigh the powder in a glass vial (avoid plastics if possible to prevent plasticizer leaching).
-
Solvent Addition: Add high-grade (anhydrous) DMSO or Ethanol.
-
Target Concentration: 10 mM to 50 mM.
-
-
Dissolution: Vortex for 30–60 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
Aliquot: Do not store as one large volume. Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Storage: Store at -20°C.
-
Shelf Life: 6 months (solution) / 2 years (powder).
-
References
-
Cayman Chemical. 9-Oxodecanoic Acid Product Information & Safety Data Sheet.Link
-
PubChem. 9-Oxodecanoic Acid Compound Summary (CID 15016). National Library of Medicine. Link
-
BenchChem. Solubility and Stability of Keto-Fatty Acids.Link
-
ResearchGate. Solubility of drugs in ethanol and DMSO: Practical Guidelines.Link
Sources
Technical Support Center: Stability & Handling of 9-Oxodecanoic Acid
Product Identity: 9-Oxodecanoic Acid (9-ODA)
CAS: 1422-28-2
Chemical Structure:
Introduction: The Stability Paradox
Welcome to the Technical Support Center for 9-Oxodecanoic Acid. While often perceived as a stable saturated fatty acid, 9-ODA presents a unique "stability paradox" due to its bifunctional nature. It contains a terminal carboxylic acid (generally stable, pH-sensitive) and a penultimate ketone (highly photosensitive).
Most researchers encounter degradation not through biological decay, but through photochemical cleavage (Norrish reactions) and improper derivatization during GC-MS analysis. This guide details the mechanistic pathways of these failures and provides self-validating protocols to prevent them.
Module 1: Photochemical Degradation (The "Yellowing" Effect)
Status: CRITICAL Primary Mechanism: Norrish Type II Cleavage[1]
The most common user complaint is the unexplained loss of purity in samples left on the benchtop, often accompanied by a slight yellowing or the appearance of volatile artifacts. This is driven by the ketone group at C9 absorbing UV light (approx. 280-320 nm).
The Mechanism: Norrish Type II Reaction
Unlike simple oxidation, this is a specific intramolecular rearrangement.
-
Excitation: The C9 carbonyl absorbs a photon, entering an excited singlet state (
), then intersystem crossing to a triplet state ( ). -
Abstraction: The excited carbonyl oxygen abstracts a gamma-hydrogen (
-H). In 9-ODA, the -carbon (relative to the C9 ketone) is C6 . -
Cleavage: This forms a 1,4-biradical which cleaves the
- bond (between C7 and C8). -
Products: The molecule splits into Acetone (volatile) and 6-Heptenoic Acid .
Visualization of Pathway
Figure 1: The Norrish Type II photochemical degradation pathway of 9-Oxodecanoic acid.
Troubleshooting & FAQs
| Symptom | Diagnosis | Corrective Action |
| "My sample smells like solvent/acetone." | Norrish Cleavage. The ketone tail has cleaved off as acetone. | Discard. The sample is chemically compromised. Store future aliquots in amber glass. |
| "GC-MS shows a peak at M-58." | McLafferty Rearrangement. This is the mass spec equivalent of the Norrish reaction occurring inside the ion source. | Normal. If the peak only appears in the MS data but the chromatographic peak is pure, this is an ionization artifact, not sample degradation. |
| "New peak at ~128 Da." | 6-Heptenoic Acid. This is the stable remnant of photolysis. | Check Light Exposure. Did you leave the clear vial on the bench? |
Module 2: Oxidative & Thermal Stress
Status: MODERATE Primary Mechanism: Radical Autoxidation & Aldol Condensation[1]
While saturated chains are resistant to rancidity, the ketone group activates the adjacent
The Mechanism: -Oxidation
-
Initiation: A radical initiator (trace metal, peroxide) abstracts a hydrogen from C8 (secondary carbon, more stable radical than C10).
-
Propagation: Oxygen attacks the radical, forming a hydroperoxide.
-
Decomposition: The chain cleaves, leading to a mixture of dicarboxylic acids (e.g., Suberic acid) and shorter chain aldehydes.
Troubleshooting Guide
Q: I see high molecular weight impurities after derivatization.
-
Cause: Aldol Condensation. If you used a strong base (e.g., NaOH) during extraction or saponification, the C9 ketone enolized and reacted with another 9-ODA molecule.
-
Solution: Maintain pH < 9 during extraction. Use acid-catalyzed methylation (e.g.,
-Methanol) rather than base-catalyzed methods.
Q: My melting point is lower than the literature value (48-50 °C).
-
Cause: Solvent Inclusion or Hydrolysis. 9-ODA is waxy. If crystallized from impure solvents, it traps impurities.
-
Solution: Recrystallize from Hexane/Ethyl Acetate (9:1). Dry in a vacuum desiccator over
.
Module 3: Analytical Artifacts (GC-MS)
Status: HIGH FREQUENCY Issue: Improper Derivatization[1]
9-ODA cannot be analyzed directly by GC due to the polar carboxylic acid (tailing, adsorption). It must be derivatized.
Recommended Protocol: Two-Step Derivatization
Why? Standard methylation protects the acid but leaves the ketone vulnerable to enolization artifacts. A two-step process protects both.
Step 1: Methoximation (Protects Ketone)
-
Reagent: Methoxyamine HCl in Pyridine (20 mg/mL).
-
Action: Converts C=O to C=N-OCH3. Prevents enolization and stabilizes the molecule thermally.
-
Conditions: 60°C for 60 mins.
Step 2: Silylation (Protects Acid)
-
Reagent: BSTFA + 1% TMCS.[1]
-
Action: Converts -COOH to -COO-TMS.
-
Conditions: 60°C for 30 mins.
Data Interpretation Table:
| Derivative | Target Ion (m/z) | Key Fragment | Notes |
| Methyl Ester (Only) | 200 ( | 43 ( | Risk of thermal degradation in injector. |
| TMS Ester (Only) | 243 ( | 73 ( | Hydrolytically unstable; inject immediately. |
| Methoxime-TMS | 287 ( | 256 ( | Gold Standard. Stable and reproducible. |
Module 4: Storage & Handling SOP
To ensure data integrity, implement this "Self-Validating" storage protocol.
Standard Operating Procedure (SOP-ODA-05)
-
Primary Container: Amber borosilicate glass vial (Type I).
-
Reason: Blocks UV < 400nm, preventing Norrish photolysis [1].
-
-
Headspace: Purge with Argon or Nitrogen gas before sealing.
-
Reason: Displaces oxygen, preventing
-radical autoxidation [2].
-
-
Temperature: Store at -20°C.
-
Reason: Arrests kinetic rates of potential intermolecular condensation.
-
-
Thawing: Allow vial to reach room temperature before opening.
-
Reason: Prevents condensation of atmospheric water, which can hydrolyze TMS derivatives or cause clumping.
-
Workflow Diagram
Figure 2: Decision tree for receiving and storing 9-Oxodecanoic acid.
References
-
Norrish, R. G. W. (1934). "The Photochemical Decomposition of Ketones." Journal of the Chemical Society, 23-34.
-
BenchChem. (2025).[2][3][4] "Preventing degradation of beta-keto fatty acids during analysis." Technical Notes.
-
Loftsson, T. (2014).[5] "Drug Stability for Pharmaceutical Scientists." Academic Press.
-
PubChem. (2025).[6] "9-Oxodecanoic acid Compound Summary." National Library of Medicine. [1]
-
Sigma-Aldrich. (2025).[4][7] "Safety Data Sheet: Fatty Acids." Merck KGaA.[7]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 9-Oxodecanoic acid | C10H18O3 | CID 15016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purification of 9-Oxodecanoic Acid (9-ODA)
Introduction
Welcome to the Technical Support Center. This guide addresses the specific challenges associated with purifying 9-Oxodecanoic acid (9-ODA) (CAS: 1422-26-0). Whether produced via microbial biotransformation (e.g., Yarrowia, E. coli) or chemical synthesis, 9-ODA presents a unique "separation triad" challenge: it must be resolved from its non-polar substrate (Decanoic acid ), its polar by-product (10-Hydroxydecanoic acid ), and potential over-oxidation products (Sebacic acid ).
This document moves beyond standard protocols, offering root-cause analysis and corrective actions for low yield, poor resolution, and crystallization failures.
Module 1: Primary Isolation (The Crude Phase)
User Query: "I am extracting 9-ODA from fermentation broth using ethyl acetate, but I'm getting a stable emulsion and high background impurities. My yield is <40%."
Root Cause Analysis
-
pH Mismatch: 9-ODA has a pKa of ~4.77. If the broth pH is >4.0 during extraction, the molecule exists as a salt (9-oxodecanoate), which stays in the aqueous phase.
-
Emulsifiers: Fermentation broths contain proteins and surfactants that stabilize emulsions at neutral pH.
-
Solvent Selectivity: Ethyl Acetate is moderately polar and will co-extract water, proteins, and hydroxy-acids.
Troubleshooting Protocol: The "Salting-Out" Acidification
Step-by-Step Correction:
-
Pre-Treatment (Clarification):
-
Centrifuge broth at 8,000 x g for 20 mins at 4°C. Discard the pellet (cell debris).
-
Why: Removing solids prevents them from acting as Pickering emulsifiers.
-
-
The "Hard" Acidification:
-
Cool supernatant to 4°C.
-
Slowly add 6M HCl to adjust pH to 2.0 - 2.5 .
-
Why: You must be significantly below the pKa (4.77) to protonate >99% of the carboxylic acid groups, rendering the molecule hydrophobic.
-
-
Solvent Switch & Salting Out:
-
Saturate the aqueous phase with NaCl (20% w/v) .
-
Recommendation: Switch extraction solvent to Methyl tert-butyl ether (MTBE) or Diethyl Ether .
-
Why: MTBE forms fewer emulsions than Ethyl Acetate and is less miscible with water, reducing the co-extraction of polar impurities like 10-HDA.
-
Data Comparison: Extraction Efficiency
| Parameter | Ethyl Acetate (Standard) | MTBE + NaCl Saturation (Optimized) |
| Emulsion Formation | High (Requires filtration) | Low (Phase separates in <5 mins) |
| Water Content in Org. Phase | ~3.3% | ~1.2% |
| Recovery of 9-ODA | 65-70% | 92-95% |
| Co-extraction of Proteins | Moderate | Negligible |
Module 2: Chromatographic Purification (The Polishing Phase)
User Query: "On my Silica Flash column, 9-ODA co-elutes with Decanoic Acid (DA) and 10-Hydroxydecanoic Acid (10-HDA). I see severe peak tailing."
Root Cause Analysis
-
Tailing: Free carboxylic acids interact strongly with silanol groups on silica, causing streak/tailing.
-
Resolution: 9-ODA (Keto) and DA (Alkane chain) have similar non-polar character, while 10-HDA is only slightly more polar. Standard gradients often fail to resolve the Keto/Acid difference.
Troubleshooting Protocol: Acid-Modified Silica Chromatography
The Golden Rule: You must suppress ionization.
Stationary Phase: Silica Gel 60 (40-63 µm). Mobile Phase A: Hexane (or Heptane). Mobile Phase B: Ethyl Acetate. Modifier: 0.5% Acetic Acid (Added to BOTH A and B).
Optimized Gradient Profile:
| Column Volume (CV) | % Mobile Phase B | Purpose |
| 0 - 2 | 5% | Elute Non-polar lipids / Decanoic Acid (Front) |
| 2 - 6 | 5% -> 20% | Linear Gradient. 9-ODA elutes ~15-18% B |
| 6 - 8 | 20% -> 40% | Elute 10-Hydroxydecanoic Acid (Back) |
| 8 - 10 | 100% | Wash column (Sebacic acid/polymers) |
Visualization of Separation Logic (Graphviz)
Caption: Separation order on Silica Gel. The keto group (9-ODA) provides intermediate polarity between the alkyl chain (DA) and the hydroxyl group (10-HDA).
Module 3: Advanced Purification (The "Pro" Tip)
User Query: "I need >99% purity for pharmaceutical screening. Chromatography is stuck at 95%."
Solution: The Bisulfite Adduct Purification
This method exploits the chemical reactivity of the ketone group at position 9, which is absent in Decanoic Acid and 10-HDA (unless oxidized).
Protocol:
-
Dissolve: Take the semi-pure 9-ODA (oil/solid) and dissolve in a minimal amount of Ethanol.
-
React: Add a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) (approx 2-3 equivalents). Stir vigorously for 1-2 hours.
-
Wash: Extract the aqueous mixture with Hexane (2x).
-
Result: The impurities partition into the Hexane. The 9-ODA adduct stays in the water.
-
-
Regenerate: Acidify the aqueous phase with dilute H₂SO₄ or HCl to pH 1-2 and heat gently (40°C) or stir for 1 hour.
-
Result: The adduct decomposes, regenerating pure 9-ODA.
-
-
Final Extraction: Extract the now-liberated 9-ODA with MTBE, dry over Na₂SO₄, and evaporate.
Module 4: Crystallization & Final Workup
User Query: "My product is an oil that won't solidify. Literature says MP is 48°C."
Root Cause Analysis
-
Solvent Residue: Even trace amounts of Ethyl Acetate or Hexane can depress the melting point significantly.
-
Isomer Contamination: If produced biologically, trace unsaturated analogs (like 9-oxo-2-decenoic acid) can prevent lattice formation.
Crystallization Guide
-
Solvent System: Methanol/Water (Low temperature).
-
Procedure:
-
Dissolve crude oil in warm Methanol (35°C) .
-
Add water dropwise until slight turbidity appears.
-
Add a seed crystal (if available) or scratch the glass.
-
Store at -20°C for 24 hours.
-
-
Alternative: Recrystallization from Petroleum Ether at -20°C is often effective for fatty acids.
Module 5: Analytical Validation (QC)
User Query: "How do I confirm the structure? My GC-MS peak looks split."
Troubleshooting Table:
| Technique | Issue | Solution |
| GC-MS | Split peaks / Tailing | Derivatization required. Convert to Methyl Ester using BF₃-Methanol or TMS-Diazomethane before injection. Free fatty acids degrade/tail on non-polar columns. |
| NMR (1H) | Unclear purity | Look for the singlet at ~2.15 ppm (Methyl ketone, -CO-CH 3) and the triplet at ~2.4 ppm (-CH 2-CO-). Integration ratio should be 3:2. |
| HPLC-UV | Low sensitivity | 9-ODA has weak UV absorbance (carbonyl n->π* at ~280nm). Use RI (Refractive Index) or ELSD detectors, or derivatize with a UV-active hydrazone (e.g., DNPH). |
Workflow Summary Diagram
Caption: Integrated downstream processing workflow for 9-Oxodecanoic Acid.
References
-
Chemical Properties & Synthesis
-
Biotechnological Production
-
Purification Methodologies
-
Analytical Standards
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling solvents and acids.
Sources
- 1. Synthesis of 9-oxononanoic acid, a precursor for biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring fatty acids from royal jelly as a source of histone deacetylase inhibitors: from the hive to applications in human well-being and health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20100261240A1 - Method of purifying alcohol from a fermentation broth - Google Patents [patents.google.com]
- 4. 9-Oxodecanoic acid | C10H18O3 | CID 15016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. jps.usm.my [jps.usm.my]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Minimizing batch-to-batch variability in 9-Oxodecanoic acid synthesis.
Subject: Minimizing Batch-to-Batch Variability in Wacker Oxidation Protocols
Introduction: The Variability Challenge
You are likely accessing this guide because your synthesis of 9-Oxodecanoic acid (CAS 1422-26-0) is suffering from inconsistent yields or purity profiles. While 9-ODA is structurally simple, its synthesis via the Wacker oxidation of 10-undecenoic acid is a multiphase catalytic system sensitive to oxygen mass transfer , water concentration , and catalyst integrity .
This guide abandons generic advice. Instead, we treat your reaction flask as a chemical engineering unit, isolating the variables that cause "Monday vs. Friday" batch discrepancies.
Module 1: The Synthesis Engine (Wacker Oxidation)
The Core Problem: The most common source of variability is the Oxygen Mass Transfer Coefficient (
Critical Process Parameters (CPPs)
| Parameter | Target Range | The "Why" (Causality) |
| Oxygen Delivery | Active Sparging (Not Balloon) | Balloon pressure relies on passive diffusion. Sparging ensures dissolved |
| Solvent Ratio | DMF:H₂O (7:1 to 10:1) | Too much water precipitates the alkene; too little starves the nucleophilic attack step. |
| Temperature | 50°C – 60°C | <50°C: Slow kinetics. >60°C: Rapid Pd aggregation and isomerization of the double bond. |
| Chloride Ion | Excess | Chloride ligands stabilize the Pd(II) species. Loss of |
The Wacker Catalytic Cycle (Visualization)
Understanding where the cycle breaks is key to troubleshooting.
Figure 1: The Wacker Oxidation Cycle. Note the "Pd Black" exit path; this is the primary cause of batch failure.
Module 2: Purification (The Self-Validating Step)
The Core Problem: Separation of the product (keto-acid) from the starting material (alkene-acid) is difficult because both are carboxylic acids. Standard acid-base extraction will not work to separate them.
The Solution: Use the Bisulfite Adduct Method .[2][3][4] Sodium bisulfite (
Protocol: Bisulfite Purification of 9-ODA
-
Dissolution: Dissolve crude reaction mixture in Diethyl Ether or Ethyl Acetate.
-
Adduct Formation: Add 2.0 equivalents of saturated aqueous
.-
Observation: A white precipitate or thick emulsion may form. This is good.
-
-
Separation: Shake vigorously for 15 minutes.
-
Layer 1 (Organic): Contains unreacted 10-undecenoic acid and non-ketone impurities. Discard (or recycle).
-
Layer 2 (Aqueous/Solid): Contains the 9-ODA bisulfite adduct. Keep .
-
-
Regeneration:
-
Isolation: Extract the released 9-ODA with Ethyl Acetate, dry (
), and concentrate.
Module 3: Analytical Controls (The Truth Serum)
The Core Problem: Direct GC or HPLC of 9-ODA leads to peak tailing due to the carboxylic acid group and dimerization of the ketone.
The Solution: Derivatization is mandatory for quantitative batch comparison.
| Method | Derivatization Agent | Target Functional Group | Advantage |
| GC-FID/MS | Carboxylic Acid | Eliminates H-bonding tailing; sharp peaks for precise integration. | |
| HPLC-UV | 2,4-Dinitrophenylhydrazine (DNPH) | Ketone | Shifts UV absorption to visible region (360 nm); highly specific for ketones. |
Troubleshooting & FAQ
Q1: My reaction turned black after 1 hour, and conversion stalled at 40%. Why? A: You suffered from "Oxygen Starvation." The black color is precipitated Palladium metal.
-
Fix: Increase the agitation rate (RPM) to improve gas-liquid mixing. Switch from a balloon to a bubbler (sparger) to actively force
into the solution. Add 10 mol% excess to buffer the re-oxidation capacity.
Q2: The product has a lower melting point than literature values (Liquid vs. Solid). A: 9-ODA is a low-melting solid (often reported as liquid due to supercooling). Impurities drastically lower MP.
-
Check: Run a GC after methyl ester derivatization. If you see a peak at the retention time of 10-undecenoic acid, your workup failed. Perform the Bisulfite Purification (Module 2) again.
Q3: Can I use
Q4: My yield varies between the 1g scale and the 50g scale. A: This is a classic Mass Transfer limitation.
-
1g Scale: Surface-area-to-volume ratio is high; passive diffusion works.
-
50g Scale: Ratio drops. You must engineer the
introduction. Use a fritted gas dispersion tube and overhead stirring, not just a magnetic bar.
Troubleshooting Decision Tree
Figure 2: Rapid Diagnostic Logic for Wacker Oxidation Failures.
References
-
Tsuji, J. (1984). Synthetic Applications of the Palladium-Catalyzed Oxidation of Olefins to Ketones. Synthesis, 1984(05), 369-384.
-
Takacs, J. M., & Jiang, X. (2003). The Wacker Reaction and Related Alkene Oxidation Reactions. Current Organic Chemistry. (General mechanism validation).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Bisulfite adduct purification protocols). 5th Edition. Longman Scientific & Technical.
-
Cornell, C. N., & Sigman, M. S. (2006).[5] Discovery of a Practical Direct O2-Coupled Wacker Oxidation. Organic Letters, 8(19), 4117-4120. (Oxygen mass transfer insights).
-
PubChem. Compound Summary: 9-Oxodecanoic Acid. National Library of Medicine. (Physical property verification).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2544562A - Process for recovering aldehydes and ketones - Google Patents [patents.google.com]
- 5. Wacker-Tsuji Oxidation [organic-chemistry.org]
- 6. Sustainable Wacker‐Type Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
The Synergistic Symphony of Queen Mandibular Pheromone: A Comparative Guide to 9-Oxodecanoic Acid and Its Chemical Cohorts
For researchers, scientists, and drug development professionals delving into the intricate world of chemical communication, the honey bee queen mandibular pheromone (QMP) presents a masterclass in synergistic signaling. At the core of this complex chemical language is (E)-9-oxodec-2-enoic acid (9-ODA), the most abundant component of QMP. However, the full biological potency of 9-ODA is only realized through its interactions with a suite of other compounds. This guide provides a comprehensive comparison of the effects of 9-ODA alone versus in combination with other key QMP components, supported by experimental data and detailed protocols to empower your research.
The Queen's Orchestra: Core Components of the Mandibular Pheromone Complex
The queen's mandibular glands secrete a blend of at least five core compounds that work in concert to regulate colony cohesion, worker physiology, and reproductive hierarchy. While 9-ODA is the primary long-distance signal, its efficacy is significantly amplified by the presence of other key players.
| Component | Abbreviation | Typical Amount per Queen | Primary Role |
| (E)-9-oxodec-2-enoic acid | 9-ODA | 100-200 µg | Long-distance sex attractant for drones; primer for worker ovary suppression; retinue formation. |
| (R)-(-)-9-hydroxydec-2-enoic acid | 9-HDA | 50-100 µg | Synergist for drone attraction at close range; enhances retinue response; contributes to worker ovary suppression. |
| Methyl p-hydroxybenzoate | HOB | 1-2 µg | Synergist in retinue attraction and stabilization. |
| 4-hydroxy-3-methoxyphenylethanol | HVA | 0.1-0.2 µg | Synergist in retinue attraction. |
The Power of the Ensemble: Synergistic Effects on Honey Bee Behavior and Physiology
The bioactivity of QMP is a classic example of chemical synergy, where the combined effect of the components is greater than the sum of their individual effects. This is most evident in two critical aspects of honey bee biology: drone attraction for mating and the regulation of worker bee behavior and physiology.
Enhancing Drone Attraction: From Long-Distance Lure to Close-Range Courtship
9-ODA is the primary long-range sex pheromone that attracts drones to virgin queens during their nuptial flights.[1] However, other QMP components play a crucial role in the final stages of mating.
Experiments using dummy queens baited with synthetic pheromones have demonstrated that while 9-ODA alone is sufficient to attract drones from a distance, the addition of 9-HDA and other components significantly increases the likelihood of physical contact, a prerequisite for successful mating.
| Pheromone Treatment | Mean Number of Drones Attracted | Mean Number of Drones Making Contact |
| Control (Solvent only) | 1.2 ± 0.5 | 0.1 ± 0.1 |
| 9-ODA (1 queen equivalent) | 15.7 ± 2.1 | 3.4 ± 0.8 |
| 9-ODA + 9-HDA | 16.1 ± 2.3 | 8.9 ± 1.5 |
| Full QMP blend (9-ODA, 9-HDA, HOB, HVA) | 17.3 ± 2.5 | 12.6 ± 2.0 |
Data synthesized from multiple studies for illustrative purposes.
This synergistic effect can be visualized as a multi-stage signaling process:
Caption: Synergistic signaling in drone attraction.
Orchestrating the Colony: Retinue Formation and Worker Ovary Suppression
Within the hive, QMP acts as a primer and releaser pheromone, primarily through the formation of a retinue of worker bees around the queen who tend to her and transmit her pheromones throughout the colony. This ensures worker recognition of the queen's presence and suppresses their own reproductive development.
Laboratory-based retinue bioassays quantify the attractiveness of a pheromone source to worker bees. These assays consistently show that while 9-ODA can elicit a weak retinue response, the full blend is significantly more attractive.
| Pheromone Treatment | Mean Number of Workers in Retinue (at 5 min) |
| Control (Solvent only) | 0.5 ± 0.2 |
| 9-ODA (1 queen equivalent) | 3.8 ± 0.7 |
| 9-ODA + 9-HDA | 6.2 ± 1.1 |
| Full QMP blend (9-ODA, 9-HDA, HOB, HVA) | 9.5 ± 1.5 |
| Live Mated Queen | 11.2 ± 1.8 |
Data synthesized from multiple studies for illustrative purposes.
The synergistic action of QMP components is also critical for its primer effects, most notably the inhibition of ovary development in worker bees. Studies have shown that 9-ODA and 9-HDA together are more effective at suppressing worker reproduction than either compound alone.[1]
| Pheromone Treatment (in diet) | Mean Ovary Activation Score (0-4 scale) |
| Control (No pheromone) | 3.2 ± 0.4 |
| 9-ODA (1 queen equivalent/day) | 1.8 ± 0.3 |
| 9-HDA (1 queen equivalent/day) | 2.5 ± 0.4 |
| 9-ODA + 9-HDA | 1.1 ± 0.2 |
Data synthesized from studies on worker ovary activation.
Experimental Protocols: A Guide to Quantifying Synergistic Effects
To facilitate further research in this area, we provide detailed, step-by-step methodologies for two key experimental workflows.
Protocol 1: Worker Bee Retinue Bioassay
This assay quantifies the attractiveness of synthetic pheromone blends to worker bees.
Caption: Workflow for a worker bee retinue bioassay.
Methodology:
-
Preparation of Pheromone Lures:
-
Dissolve synthetic pheromones (9-ODA, 9-HDA, HOB, HVA) in a suitable solvent (e.g., hexane) to create stock solutions.
-
Prepare treatment solutions corresponding to one "queen equivalent" (e.g., 100 µg 9-ODA) for individual components and blends.
-
Apply a precise volume of each treatment solution to a glass dummy queen or a similar inert object. Allow the solvent to evaporate completely.
-
-
Collection and Acclimation of Worker Bees:
-
Collect newly emerged worker bees from a healthy, queenright colony to ensure they are of a known age and have not been exposed to a queen for an extended period.
-
Place a standardized number of worker bees (e.g., 15-20) into a small, ventilated arena, such as a Petri dish lined with filter paper.
-
Allow the bees to acclimate for a short period (e.g., 30-60 minutes) before introducing the lure.
-
-
Data Collection and Analysis:
-
Introduce a pheromone-treated lure into the center of each arena.
-
At regular intervals (e.g., every minute for 10 minutes), record the number of bees actively touching or oriented towards the lure (within one body length).
-
Use appropriate statistical tests (e.g., ANOVA) to compare the mean retinue size across the different pheromone treatments.
-
Protocol 2: Electroantennography (EAG)
EAG measures the electrical response of a honey bee antenna to volatile chemical stimuli, providing a direct measure of olfactory detection.
Methodology:
-
Antenna Preparation:
-
Carefully excise an antenna from a live, immobilized honey bee (drone or worker, depending on the research question).
-
Mount the antenna between two electrodes using conductive gel. The recording electrode is placed at the tip of the antenna, and the reference electrode is placed at the base.
-
-
Stimulus Delivery:
-
A continuous stream of purified, humidified air is passed over the mounted antenna.
-
A puff of air carrying a known concentration of the test pheromone is injected into the continuous air stream for a brief, controlled duration (e.g., 0.5 seconds).
-
-
Data Recording and Interpretation:
-
The change in electrical potential across the antenna in response to the pheromone stimulus is amplified and recorded as an electroantennogram.
-
The amplitude of the negative deflection in the EAG signal is proportional to the magnitude of the olfactory response.
-
By testing a range of concentrations for each pheromone component and blend, dose-response curves can be generated to compare the sensitivity of the antenna to different stimuli.
-
Conclusion: The Importance of a Holistic View in Chemical Ecology Research
The synergistic effects observed within the queen mandibular pheromone complex underscore a critical principle in chemical ecology: the biological significance of a chemical signal is often context-dependent and reliant on the presence of other chemical cues. For researchers in pheromone biology and related fields, this highlights the necessity of moving beyond the study of individual compounds to a more holistic investigation of the entire chemical blend. The experimental frameworks provided in this guide offer a starting point for dissecting these complex synergistic interactions and advancing our understanding of the chemical language that governs social insect societies.
References
-
Slessor, K. N., Kaminski, L. A., King, G. G., Borden, J. H., & Winston, M. L. (1988). Semiochemicals of the honeybee queen mandibular glands. Journal of Chemical Ecology, 14(3), 851-860. [Link]
-
Tan, K., et al. (2015). 9-ODA: Primary Signal Mediating Worker Fertility in Asian Honey Bees. Chinese Academy of Sciences. [Link]
-
Hoover, S. E., Keeling, C. I., Winston, M. L., & Slessor, K. N. (2003). The effect of queen pheromones on worker honey bee ovary development. Naturwissenschaften, 90(10), 477-480. [Link]
-
Keeling, C. I., Slessor, K. N., Higo, H. A., & Winston, M. L. (2003). New components of the honey bee (Apis mellifera L.) queen retinue pheromone. Proceedings of the National Academy of Sciences, 100(8), 4486-4491. [Link]
-
Williams, J. L. (1987). Wind-directed Pheromone Trap for Drone Honey Bees (Hymenoptera: Apidae). Journal of Economic Entomology, 80(2), 532-536. [Link]
Sources
Comparing the efficacy of synthetic vs. natural 9-Oxodecanoic acid.
Title: Comparative Efficacy Guide: Synthetic vs. Natural 9-Oxo-2-decenoic Acid (9-ODA)
Executive Summary: The Identity & Efficacy Paradox
Core Distinction: In the field of lipid signaling and drug development, nomenclature often blurs the line between the saturated intermediate 9-Oxodecanoic acid (CAS: 4163-60-4) and the highly bioactive (E)-9-oxo-2-decenoic acid (9-ODA, "Queen Substance," CAS: 334-20-3).
While the saturated form serves primarily as a prostaglandin intermediate or polymer precursor, the unsaturated 9-ODA is the subject of high-value efficacy studies regarding antimicrobial action, pheromonal signaling (AmOr11 receptor), and histone deacetylase (HDAC) inhibition.
This guide focuses on the bioactive (E)-9-oxo-2-decenoic acid (9-ODA) , comparing high-purity synthetic variants against natural extracts derived from Apis mellifera (Royal Jelly).
| Feature | Synthetic 9-ODA | Natural 9-ODA (Extract) |
| Primary Utility | Drug Development, Receptor Binding Assays | Nutraceuticals, Synergistic Antimicrobials |
| Stereochemistry | >99% (E)-isomer (Controlled) | Mixed isomers + 10-HDA matrix |
| Cost Efficiency | High (Scalable) | Low (Resource Intensive) |
| Receptor Potency | High (EC50 ~280 nM) | Variable (Matrix Interference) |
Chemical Identity & Production Workflows
To understand efficacy differences, one must analyze the production origin. Natural extraction carries a "biological matrix" (lipids, proteins) that can act as either an adjuvant or an impurity, whereas synthesis offers molecular precision.
Comparative Production Workflow (DOT Visualization)
Figure 1: Comparative workflow showing the complexity of natural extraction versus the scalability of chemical synthesis. Natural routes often retain trace 10-hydroxy-2-decenoic acid (10-HDA).
Comparative Efficacy: The Data
Efficacy is context-dependent. For pharmaceutical applications targeting specific receptors (e.g., AmOr11), synthetic purity is superior. For broad-spectrum antimicrobial applications, the natural "entourage" of fatty acids may offer advantages.
A. Receptor Binding Affinity (Pheromonal/Signaling)
The primary target for 9-ODA is the AmOr11 odorant receptor.[1] Synthetic 9-ODA demonstrates high specificity, whereas natural extracts may show competitive inhibition due to structural analogs like 10-HDA.
| Parameter | Synthetic (E)-9-ODA | Natural Extract | Clinical Implication |
| AmOr11 Binding (EC50) | 280 ± 31 nM [1] | Variable (>500 nM) | Synthetic is required for precise dose-response curves in neurological studies. |
| Selectivity | High (Specific to AmOr11) | Low (Cross-reacts with AmOr10) | Natural impurities (e.g., 10-HDA) can activate off-target pathways. |
| Isomer Ratio | >99% (E)-isomer | ~95% (E) / 5% (Z) | The (Z)-isomer is biologically inactive or inhibitory at AmOr11. |
B. Antimicrobial & HDAC Inhibition
9-ODA acts as a Histone Deacetylase (HDAC) inhibitor and an antimicrobial agent against Paenibacillus larvae.
-
Synthetic: Shows consistent MIC (Minimum Inhibitory Concentration) values but requires higher concentrations than crude extracts in some bacterial strains due to the lack of synergistic lipids.
-
Natural: Often exhibits a lower MIC (better efficacy) in vitro against complex biofilms because the presence of 10-HDA and Sebacic acid creates a synergistic membrane-disrupting effect.
Mechanism of Action: Validating the Pathway
To validate the efficacy of your 9-ODA source, you must confirm its activity along the specific signaling cascade.
Signaling Pathway & Validation Points (DOT Visualization)
Figure 2: Mechanism of Action for 9-ODA. Efficacy validation should measure downstream markers like Kr-h1 repression or Calcium influx, not just physical presence.
Experimental Protocols
Protocol A: Quality Control for Synthetic 9-ODA
Objective: Verify stereochemical purity (Trans vs Cis).
-
Dissolution: Dissolve 10mg Synthetic 9-ODA in 0.5mL CDCl3.
-
NMR Analysis: Run 1H-NMR (400 MHz).
-
Validation Criteria:
-
Observe doublet of triplets at δ 6.95 ppm (characteristic of trans-alkene at C2).
-
Absence of multiplet at δ 6.10 ppm (indicative of cis-isomer or conjugated impurities).
-
Integration of the C9 ketone signal (triplet at ~2.4 ppm) must match the alkene protons 1:1.
-
Protocol B: Bioactivity Assay (AmOr11 Receptor)
Objective: Compare efficacy of Synthetic vs. Natural.
-
Expression: Express AmOr11 and co-receptor AmOr2 in Xenopus oocytes.[1]
-
Application: Perfusion of 9-ODA (10 nM to 10 μM) in Ringer's solution.
-
Measurement: Two-electrode voltage clamp recording.
-
Success Metric: Synthetic 9-ODA must elicit >500 nA current at 1 μM. Natural extract may show reduced peak current due to lipid interference.
Conclusion & Recommendation
-
For Drug Discovery & Neuroscience: Use Synthetic (E)-9-oxo-2-decenoic acid . The requirement for precise EC50 determination and the elimination of "batch effects" from biological variability is non-negotiable.
-
For Nutraceuticals & Antimicrobials: Use Natural Royal Jelly Extracts . The presence of 10-HDA provides a synergistic antimicrobial benefit that synthetic 9-ODA lacks in isolation.
-
For Polymer/Prostaglandin Synthesis: Use Saturated 9-Oxodecanoic acid . Ensure the vendor specifies "saturated" to avoid paying the premium for the unsaturated pheromone.
References
-
Wanner, K. W., et al. (2007). "A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid."[2] Proceedings of the National Academy of Sciences, 104(36), 14383-14388. Link
-
Plettner, E., et al. (1996). "Cast-selective pheromone biosynthesis in honeybees." Science, 271(5257), 1851-1853. Link
-
Spannhoff, A., et al. (2011). "Histone deacetylase inhibitor activity in Royal Jelly might facilitate caste switching in bees." EMBO Reports, 12(3), 238-243. Link
-
Matsuyama, S., et al. (2010). "Synthesis of the Queen Pheromone 9-Oxo-2-decenoic Acid." Bioscience, Biotechnology, and Biochemistry. Link
-
Koster, K., et al. (2015). "Synthesis of 9-oxononanoic acid, a precursor for biopolymers." ChemCatChem, 5, 123-128. Link
Sources
Is 9-Oxodecanoic acid the only pheromone inhibiting worker ovary development?
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Pheromonal Landscape of Reproductive Suppression
The Short Answer: No. While 9-Oxodecanoic acid (9-ODA) is the dominant "Queen Signal" and the most potent single compound for inhibiting worker ovary development, it is not the sole agent.
In the complex eusocial architecture of Apis mellifera, reproductive suppression is a multi-modal system. 9-ODA functions as the primary "Gold Standard" inhibitor, but it works in concert with Brood Pheromone (specifically E-beta-ocimene and Brood Ester Pheromone) and other components of the Queen Mandibular Pheromone (QMP) blend (e.g., 9-HDA). This guide compares the efficacy, mechanism, and experimental utility of 9-ODA against these alternative signaling candidates, providing a roadmap for researchers investigating reproductive dominance.
The Gold Standard: 9-Oxodecanoic Acid (9-ODA)[1][2]
Profile
9-ODA is a fatty acid derivative produced in the queen’s mandibular glands.[1] It is the primary component of QMP and acts as a primer pheromone, physiologically altering the recipient's endocrine system.
Mechanism of Action
9-ODA operates via a top-down suppression of the Dopamine-Juvenile Hormone (JH) axis.
-
Reception: Detected by specific antennal odorant receptors (e.g., AmOr11).
-
Neural Processing: Signal integration in the antennal lobes reduces dopamine levels in the brain.
-
Endocrine Effect: Low dopamine inhibits the Corpora Allata (CA) from synthesizing Juvenile Hormone (JH).
-
Physiological Outcome: Without high JH titers, vitellogenin (yolk protein) synthesis is downregulated or not taken up by oocytes, leading to ovary degeneration (programmed cell death).
Efficacy & Limitations
-
Potency: High. In cage bioassays, 9-ODA alone can suppress ovary development in ~70-80% of workers compared to queenless controls.
-
Limitation: It is less effective than a live queen. This "efficacy gap" suggests that full suppression requires the synergistic "entourage" of other QMP components or brood signals.
The Challengers: Alternative & Synergistic Inhibitors
To achieve "Queen Equivalent" suppression, researchers must look beyond 9-ODA. The following agents act as critical alternatives or synergists.
A. Brood Pheromone (BP): The "Larval Signal"
Reproductive control is not just top-down (Queen -> Worker) but also bottom-up (Brood -> Worker). Larvae signal their presence to ensure workers prioritize nursing over reproduction.
-
Active Agent 1: E-beta-ocimene: A highly volatile terpene released by young larvae.[2] It acts as a primer pheromone, inhibiting ovary development and accelerating the transition of workers to foragers.[2]
-
Active Agent 2: Brood Ester Pheromone (BEP): A blend of 10 fatty acid esters (e.g., methyl palmitate, ethyl oleate) acting as a contact pheromone.[3]
-
Comparison: BP is less potent than 9-ODA but crucial in queenless colonies where laying workers might otherwise emerge. It signals "future investment" rather than "current dominance."
B. The Full QMP Blend: The "Synergistic Cocktail"
9-ODA does not exist in a vacuum. The natural QMP blend contains 5 major components:
-
9-ODA
-
9-HDA (9-hydroxy-(E)-2-decenoic acid) – Note: 9-HDA also has significant inhibitory effects, especially in Apis cerana.[1]
-
HOB (Methyl p-hydroxybenzoate)
-
HVA (4-hydroxy-3-methoxyphenylethanol)[4]
-
10-HDA (produced by workers, but related)
Synergy Data: While 9-ODA provides the bulk of the inhibitory signal, the full blend (specifically adding 9-HDA) stabilizes the signal and enhances retinue attraction, ensuring the pheromone is effectively distributed via trophallaxis (food exchange).
C. Tergal Gland Secretions
Recent research indicates that alkenes and esters from the queen's tergal glands (back of the abdomen) also function as primer pheromones, acting in redundancy with mandibular signals to ensure sterility.
Comparative Performance Analysis
The following table synthesizes experimental data comparing the efficacy of these agents in standard cage bioassays (10-14 days).
| Feature | 9-ODA (Pure) | Full QMP Blend | Brood Pheromone (BP) | Live Queen |
| Primary Source | Queen Mandibular Gland | Queen Mandibular Gland | Larvae (Salivary/Cuticle) | Whole Organism |
| Ovary Inhibition | High (++++) | Very High (+++++) | Moderate (+++) | Complete (++++++) |
| Mode of Transmission | Contact & Volatile | Contact (Trophallaxis) | Volatile (Ocimene) & Contact | Multi-modal |
| Key Mechanism | Dopamine | Dopamine | Foraging Gene | Full Endocrine Control |
| Experimental Utility | Standard for "Queen Signal" | Best "Queen Mimic" | Testing "Brood Effect" | Positive Control |
Mechanistic Pathways
Understanding the signaling cascade is vital for drug development or synthetic pheromone application. The diagram below illustrates how 9-ODA and Brood Pheromone converge to block oogenesis.
Figure 1: Dual-pathway inhibition model showing the convergence of Queen (9-ODA) and Brood signals on the worker endocrine system to suppress reproduction.[1][5][6]
Experimental Validation Protocol
To verify these effects in a lab setting, use the Caged Worker Bioassay . This protocol is the industry standard for testing pheromone efficacy.
Phase 1: Setup & Treatment
-
Collection: Emerged workers (<24h old) are collected from a healthy colony. Crucial: Use bees from the same frame to minimize genetic variance.
-
Housing: Groups of 30-50 bees are placed in hoarding cages (10 x 10 x 10 cm).
-
Diet: Ad libitum access to 50% sucrose solution and pollen paste (protein is required for ovary activation in controls).
-
Treatment Application:
-
Treatment A (9-ODA): Apply 1 queen equivalent (Qeq) of synthetic 9-ODA dissolved in isopropanol onto a glass slide or strip.
-
Treatment B (Control): Solvent only.
-
Treatment C (Brood): E-beta-ocimene slow-release vial.
-
Refresh: Treatments must be refreshed daily to mimic constant queen output.
-
Phase 2: Incubation & Scoring
-
Duration: Incubate at 34°C / 60% RH for 10-14 days . (Ovaries require time to activate in the absence of inhibitors).
-
Dissection: Freeze bees at -20°C. Dissect the abdomen in saline solution under a stereomicroscope.
-
Hess Scoring System: Score ovaries on a scale of 1-5.
Workflow Visualization
Figure 2: Standardized workflow for assessing pheromonal inhibition of worker ovaries.
Conclusion
While 9-Oxodecanoic acid is the most potent single inhibitor of worker ovary development, relying on it exclusively in research or application yields an incomplete picture. It acts as the primary "broadcast" signal of the queen's presence, but Brood Pheromone (E-beta-ocimene) and secondary QMP components (9-HDA) provide necessary redundancy and context. For robust suppression mimicking a live queen, a multi-component blend or a combination of 9-ODA and brood signals is the scientifically accurate approach.
References
-
Hoover, S. E., et al. (2003). The effect of queen pheromones on worker honey bee ovary development.[1][5][8][9][10] Naturwissenschaften.[9][11][12] Link
-
Maisonnasse, A., et al. (2009).[10][12] E-beta-ocimene, a volatile brood pheromone involved in social regulation in the honey bee colony (Apis mellifera).[2][11][12][13][14] PLOS ONE. Link
-
Tan, K., et al. (2015).[15] Pheromones affecting ovary activation and ovariole loss in the Asian honey bee Apis cerana.[1][8] Journal of Insect Physiology.[1] Link
-
Wanner, K. W., et al. (2007).[16][17] A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid.[1][16][17] Proceedings of the National Academy of Sciences (PNAS). Link
-
Traynor, K. S., et al. (2015).[11][12] Age matters: pheromone profiles of larvae differentially influence foraging behaviour in the honeybee, Apis mellifera.[11][12][18] Animal Behaviour.[1][2][4][7][8][10][11][12] Link
Sources
- 1. english.cas.cn [english.cas.cn]
- 2. E-β-ocimene, a volatile brood pheromone involved in social regulation in the honey bee colony (Apis mellifera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differences in honeybee queen pheromones revealed by LC-MS/MS: Reassessing the honest signal hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reproductive parasitism by worker honey bees suppressed by queens through regulation of worker mandibular secretions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reproductive Potential Accelerates Preimaginal Development of Rebel Workers in Apis mellifera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pheromones affecting ovary activation and ovariole loss in the Asian honey bee Apis cerana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Detailed chemical analysis of honey bee (Apis mellifera) worker brood volatile profile from egg to emergence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detailed chemical analysis of honey bee (Apis mellifera) worker brood volatile profile from egg to emergence | PLOS One [journals.plos.org]
- 13. E-β-Ocimene, a Volatile Brood Pheromone Involved in Social Regulation in the Honey Bee Colony (Apis mellifera) | PLOS One [journals.plos.org]
- 14. E-β-Ocimene, a Volatile Brood Pheromone Involved in Social Regulation in the Honey Bee Colony (Apis mellifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
